Methylhexanamine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methylhexan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-6(2)5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBPHUAHARETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657022 | |
| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13803-74-2 | |
| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-hexanamine, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of 1,3-Dimethylamylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dimethylamylamine (DMAA) is a synthetic sympathomimetic amine that exerts its physiological effects primarily through the modulation of catecholaminergic systems, specifically by interacting with norepinephrine and dopamine transporters. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DMAA's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While early research presented a conflicting picture, recent in-vitro studies have clarified that DMAA acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a notably higher affinity for NET. Its interaction with DAT is analogous to that of substrates like amphetamine, inducing transporter endocytosis, though with lower potency. These interactions lead to an increase in extracellular concentrations of norepinephrine and dopamine, resulting in the characteristic stimulant and sympathomimetic effects of the compound.
Molecular Mechanism of Action
1,3-Dimethylamylamine's primary mechanism of action is the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of norepinephrine and dopamine.[1][2][3] This action is responsible for its sympathomimetic effects, including increased energy, focus, and alertness.[4][5]
Interaction with the Norepinephrine Transporter (NET)
DMAA exhibits a significant affinity for the norepinephrine transporter, acting as a potent inhibitor of norepinephrine reuptake.[6] This inhibition is a key contributor to the pronounced sympathomimetic and cardiovascular effects observed with DMAA administration, such as vasoconstriction and increased blood pressure.[7][8] The increased availability of norepinephrine in the synaptic cleft enhances signaling at adrenergic receptors.
Interaction with the Dopamine Transporter (DAT)
Contrary to some earlier reports suggesting no significant interaction, recent research has demonstrated that DMAA is a competitive inhibitor of the dopamine transporter.[6][9] The interaction is described as "substrate-like," meaning that in addition to blocking dopamine reuptake, DMAA can induce conformational changes in the transporter and promote its internalization (endocytosis) from the cell surface, a mechanism shared with amphetamine.[6][10] This leads to a reduction in the number of functional transporters available for dopamine clearance, further increasing extracellular dopamine levels. However, DMAA's affinity for DAT is considerably lower than that of amphetamine.[6]
Quantitative Data on Transporter Inhibition
The following table summarizes the in-vitro inhibitory potency of 1,3-dimethylamylamine on the human norepinephrine and dopamine transporters.
| Compound | Transporter | IC50 (µM) | Reference |
| 1,3-Dimethylamylamine (DMAA) | Norepinephrine Transporter (NET) | 0.41 | [6] |
| 1,3-Dimethylamylamine (DMAA) | Dopamine Transporter (DAT) | 29 - 106 | [6] |
| d-Amphetamine | Dopamine Transporter (DAT) | ~0.48 | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DMAA and a typical experimental workflow for studying its interaction with monoamine transporters.
Figure 1: DMAA's Mechanism of Action on Catecholaminergic Synapses.
Figure 2: General Experimental Workflow for Studying DMAA's Interaction with Monoamine Transporters.
Detailed Experimental Protocols
Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory potential of compounds on the dopamine transporter.[1][2][4]
Objective: To determine the IC50 value of 1,3-dimethylamylamine for the inhibition of dopamine uptake by the human dopamine transporter.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture medium (e.g., DMEM) with appropriate supplements.
-
Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
[³H]-Dopamine.
-
1,3-Dimethylamylamine (DMAA) stock solution.
-
Non-specific uptake inhibitor (e.g., nomifensine or cocaine).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK-293 cells in appropriate medium until they reach the desired confluency.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Pre-incubation: Add KRH buffer containing varying concentrations of DMAA to the wells. For determination of non-specific uptake, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM nomifensine). Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: Add [³H]-Dopamine to each well to a final concentration of approximately 20 nM.[6] Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer or sodium hydroxide. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from the total uptake to determine the specific uptake at each DMAA concentration. Plot the percentage of inhibition against the logarithm of the DMAA concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Confocal Microscopy for DAT Endocytosis
This protocol outlines a general method to visualize and quantify DMAA-induced endocytosis of the dopamine transporter.[6]
Objective: To determine if 1,3-dimethylamylamine induces the internalization of the dopamine transporter from the cell surface.
Materials:
-
Cells expressing a tagged version of the dopamine transporter (e.g., HA-DAT or GFP-DAT).
-
Primary antibody against the tag (e.g., anti-HA).
-
Fluorescently labeled secondary antibody.
-
1,3-Dimethylamylamine (DMAA).
-
Control compounds (e.g., amphetamine as a positive control, cocaine as an inhibitor of substrate-induced endocytosis).
-
Fixative (e.g., paraformaldehyde).
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Culture and Transfection: Culture and transfect cells with the tagged DAT construct on coverslips.
-
Antibody Labeling (for extracellularly tagged DAT): Incubate live cells with the primary antibody against the extracellular tag at 4°C to label the surface-expressed transporters.
-
Drug Treatment: Wash the cells and treat them with DMAA, amphetamine, or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C to allow for endocytosis. In some experiments, pre-treat with an inhibitor like cocaine.
-
Fixation: Fix the cells with paraformaldehyde.
-
Permeabilization and Secondary Antibody Staining: If necessary, permeabilize the cells and then incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with mounting medium containing a nuclear stain like DAPI.
-
Confocal Microscopy: Acquire images using a confocal microscope. Z-stacks can be collected to visualize the internalization of the transporter.
-
Image Analysis: Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane. This can be done using image analysis software like ImageJ or Fiji.
Molecular Docking and Dynamics Simulations
This section provides a conceptual framework for the in-silico investigation of DMAA's interaction with the dopamine transporter.
Objective: To predict the binding pose and interaction of 1,3-dimethylamylamine within the binding site of the dopamine transporter and to assess the stability of this interaction over time.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain a high-resolution crystal structure of the dopamine transporter (or a validated homology model). Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules and ligands not relevant to the binding site.
-
Generate a 3D structure of 1,3-dimethylamylamine and optimize its geometry.
-
-
Molecular Docking:
-
Define the binding site on the dopamine transporter, typically centered on the known substrate binding pocket.
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding poses of DMAA within the defined binding site.
-
Rank the predicted poses based on their docking scores, which estimate the binding affinity.
-
-
Molecular Dynamics (MD) Simulations:
-
Take the most promising docked pose of the DMAA-DAT complex as the starting point for MD simulations.
-
Place the complex in a simulated physiological environment (e.g., a water box with ions).
-
Run the MD simulation for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior of the complex.
-
-
Analysis of MD Trajectories:
-
Analyze the trajectory to assess the stability of the DMAA-DAT interaction over time by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Identify key amino acid residues in the DAT binding pocket that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with DMAA.
-
Observe any conformational changes in the transporter induced by the binding of DMAA.
-
Conclusion
The mechanism of action of 1,3-dimethylamylamine is primarily centered on its role as a competitive inhibitor of the norepinephrine and dopamine transporters. Its higher potency at the NET explains its strong sympathomimetic and cardiovascular effects. While its interaction with the DAT is less potent than that of amphetamine, the substrate-like mechanism, including the induction of transporter endocytosis, confirms its ability to modulate the dopaminergic system. The provided experimental protocols offer a foundation for further research into the nuanced pharmacology of DMAA and similar compounds. This in-depth understanding is crucial for drug development professionals and researchers in the fields of pharmacology and neuroscience.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transport assays [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine and Amphetamine Rapidly Increase Dopamine Transporter Trafficking to the Surface: Live-Cell Imaging Using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. heraldopenaccess.us [heraldopenaccess.us]
Synthesis Pathway for 4-methylhexan-2-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-methylhexan-2-amine hydrochloride, a compound of interest in pharmaceutical research and development. The described methodology follows a four-step sequence, commencing with readily available starting materials and proceeding through key intermediates. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and replication.
Overview of the Synthetic Pathway
The synthesis of 4-methylhexan-2-amine hydrochloride is accomplished through a four-step process:
-
Alkylation: Ethyl acetoacetate is alkylated with 2-bromobutane in the presence of a base to yield ethyl 2-acetyl-3-methylpentanoate.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to ketonic hydrolysis to produce 4-methylhexan-2-one.
-
Reductive Amination (Leuckart Reaction): The ketone is then converted to the corresponding formamide, N-(4-methylhexan-2-yl)formamide, via the Leuckart reaction using ammonium formate.
-
Hydrolysis and Salification: Finally, the formamide is hydrolyzed with hydrochloric acid to yield the target compound, 4-methylhexan-2-amine hydrochloride.
The overall workflow of this synthesis is depicted in the following diagram:
Experimental Protocols
Step 1: Alkylation of Ethyl Acetoacetate
This procedure outlines the synthesis of ethyl 2-acetyl-3-methylpentanoate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 22.99 | 35.38 g | 1.538 |
| Absolute Ethanol | 46.07 | 800 mL | - |
| Ethyl acetoacetate | 130.14 | 200 g | 1.537 |
| 2-Bromobutane | 137.02 | 232 g | 1.693 |
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 800 mL of absolute ethanol at room temperature.
-
Carefully add 35.38 g (1.538 mol) of metallic sodium in batches to the ethanol with stirring to prepare sodium ethoxide. The reaction is exothermic and generates hydrogen gas.
-
After all the sodium has dissolved, cool the solution slightly and add 200 g (1.537 mol) of ethyl acetoacetate.
-
Gently heat the mixture to a weak reflux.
-
Add 232 g (1.693 mol) of 2-bromobutane dropwise to the refluxing solution.
-
Continue heating and maintain the reaction at 80-84 °C for 8 hours.
-
After the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Let the mixture stand to allow sodium bromide to precipitate.
-
Filter the mixture by suction to remove the precipitated salts.
-
Concentrate the yellow-green filtrate under reduced pressure to obtain the crude product.
Yield: 241.4 g of a light yellow viscous solid (84.3% yield).[1]
Step 2: Hydrolysis and Decarboxylation of Ethyl 2-acetyl-3-methylpentanoate
This procedure describes the conversion of the β-keto ester to 4-methylhexan-2-one. This protocol is adapted from a similar procedure for the hydrolysis of ethyl n-butylacetoacetate.
Materials:
| Reagent | Concentration | Quantity |
| Ethyl 2-acetyl-3-methylpentanoate | Crude from Step 1 | ~241 g |
| Sodium Hydroxide Solution | 5% (w/v) | To be calculated |
| Sulfuric Acid | 50% (v/v) | To be calculated |
Procedure:
-
In a suitably sized flask equipped with a mechanical stirrer, add a 5% aqueous solution of sodium hydroxide.
-
Add the crude ethyl 2-acetyl-3-methylpentanoate from the previous step to the sodium hydroxide solution.
-
Stir the mixture at room temperature for approximately 4 hours to achieve saponification.
-
Allow the mixture to stand, and if an oily layer separates, separate the aqueous layer.
-
Transfer the aqueous layer to a distillation apparatus.
-
Slowly add 50% sulfuric acid until the solution is acidic to neutralize the excess base and protonate the carboxylate.
-
Heat the reaction mixture to boiling to induce decarboxylation. Carbon dioxide will be evolved.
-
Distill the mixture to collect the crude 4-methylhexan-2-one.
-
The distillate can be further purified by redistillation.
Step 3: Reductive Amination of 4-methylhexan-2-one (Leuckart Reaction)
This step converts the ketone to N-(4-methylhexan-2-yl)formamide. The following is a general procedure for the Leuckart reaction with aliphatic ketones.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 4-methylhexan-2-one | 114.19 | 1 mole equivalent |
| Ammonium formate | 63.06 | Excess |
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add an excess of ammonium formate.
-
Heat the flask until the ammonium formate melts.
-
Slowly add 4-methylhexan-2-one from the dropping funnel to the molten ammonium formate while maintaining the temperature at approximately 130 °C.
-
Heat the reaction mixture for several hours until the reaction is complete.
-
The resulting product is the crude N-(4-methylhexan-2-yl)formamide.
Step 4: Hydrolysis and Salification
This final step yields the desired 4-methylhexan-2-amine hydrochloride.
Materials:
| Reagent | Concentration | Quantity |
| N-(4-methylhexan-2-yl)formamide | Crude from Step 3 | - |
| Hydrochloric Acid | Concentrated | To be calculated |
| Water | - | - |
| Activated Carbon | - | Small amount |
| Petroleum Ether | - | For recrystallization |
Procedure:
-
To the crude N-(4-methylhexan-2-yl)formamide, add concentrated hydrochloric acid and reflux the mixture to hydrolyze the formamide.
-
After hydrolysis is complete, add pure water to the reaction mixture and stir.
-
Allow the mixture to stand and separate the layers. Collect the aqueous layer.
-
Add a small amount of activated carbon to the aqueous layer and stir for 30 minutes.
-
Filter the mixture to remove the activated carbon.
-
Remove the water from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from petroleum ether.
-
Dry the white powder under vacuum at 80 °C.
Quantitative Data Summary
| Step | Product | Starting Materials | Yield | Purity | Melting Point (°C) |
| 1 | Ethyl 2-acetyl-3-methylpentanoate | Ethyl acetoacetate, 2-Bromobutane | 84.3%[1] | - | - |
| 2 | 4-methylhexan-2-one | Ethyl 2-acetyl-3-methylpentanoate | - | - | - |
| 3 | N-(4-methylhexan-2-yl)formamide | 4-methylhexan-2-one | - | - | - |
| 4 | 4-methylhexan-2-amine hydrochloride | N-(4-methylhexan-2-yl)formamide | - | >99.5% | 127-129 |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each step.
References
The Rise and Fall of a Nasal Decongestant: A Technical History of 1,3-Dimethylamylamine (DMAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historical Development and Regulatory Status
DMAA was first patented by Eli Lilly in 1944 and was subsequently marketed as the nasal decongestant Forthane in 1948.[2][3] As an inhaled vasoconstrictor, it offered a therapeutic option for the symptomatic relief of nasal congestion associated with colds and allergies. Forthane was available for several decades before Eli Lilly voluntarily withdrew it from the market in the 1980s.[3] The reasons for its withdrawal are not extensively documented in the public domain but coincided with a period of increasing scrutiny of sympathomimetic amines.
Table 1: Timeline of DMAA as a Nasal Decongestant
| Year | Event | Reference(s) |
| 1944 | Eli Lilly and Company patents 1,3-dimethylamylamine. | [3] |
| 1948 | Marketed as the inhaled nasal decongestant Forthane. | [3] |
| 1980s | Forthane is voluntarily withdrawn from the market by Eli Lilly. | [3] |
Mechanism of Action: A Sympathomimetic Vasoconstrictor
DMAA's efficacy as a nasal decongestant stems from its action as a sympathomimetic amine. It mimics the effects of endogenous catecholamines, such as norepinephrine, by stimulating adrenergic receptors. While the precise receptor binding profile of DMAA in the nasal mucosa from historical studies is not detailed, it is understood to act as a vasoconstrictor, likely through the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal passages.[4][5] This vasoconstriction reduces blood flow to the nasal mucosa, thereby decreasing swelling and alleviating the sensation of congestion.
Signaling Pathway
The vasoconstrictive effect of sympathomimetic amines like DMAA is primarily mediated through the Gq-coupled α1-adrenergic receptor signaling pathway in vascular smooth muscle cells. The binding of the agonist to the receptor initiates a cascade of intracellular events leading to muscle contraction.
Caption: DMAA's vasoconstrictive signaling pathway.
Experimental Protocols for Evaluating Nasal Decongestants (Historical Context)
While the specific protocols for Forthane's clinical trials are not available, the evaluation of nasal decongestants during that era generally involved both subjective and objective measures. These methodologies laid the groundwork for modern clinical trials in rhinology.
Subjective Assessment
Patient-reported outcomes were a cornerstone of these early studies. Participants would be asked to rate the severity of their nasal congestion on a categorical scale before and after treatment.
Table 2: Example of a Subjective Nasal Congestion Scale (Illustrative)
| Score | Description |
| 0 | No congestion |
| 1 | Mild congestion |
| 2 | Moderate congestion |
| 3 | Severe congestion |
Objective Assessment
Objective measurements of nasal airflow were also employed to provide quantitative data on the efficacy of decongestant agents. A common technique was rhinomanometry, which measures nasal airway resistance.
Experimental Workflow for a Hypothetical Historical Clinical Trial of an Inhaled Nasal Decongestant:
Caption: Hypothetical clinical trial workflow.
Quantitative Data (Reconstructed from Later Oral Studies)
As previously stated, specific quantitative data from the original clinical trials of inhaled Forthane are not available. However, more recent studies on the oral administration of DMAA as a dietary supplement provide some insight into its physiological effects, including its impact on blood pressure, which is an indicator of its vasoconstrictive properties. It is important to note that these data are from oral administration and for a different indication, and therefore should be interpreted with caution in the context of its historical use as an inhaled nasal decongestant.
Table 3: Effects of Orally Administered DMAA on Systolic Blood Pressure (Data from modern studies)
| Dosage (oral) | Change in Systolic Blood Pressure (mmHg) | Study Population |
| 25 mg | Minimal to no significant change | Healthy adults |
| 50 mg | Increase of ~7 mmHg | Healthy adults |
| 75 mg | Increase of ~16 mmHg | Healthy adults |
Note: This data is provided for illustrative purposes of DMAA's vasoconstrictive potential and is not reflective of its use as an inhaled nasal decongestant.
Conclusion
The history of 1,3-dimethylamylamine as the nasal decongestant Forthane represents an interesting chapter in the development of sympathomimetic amines for therapeutic use. While its time on the market was limited, its development and use were based on the well-understood principle of vasoconstriction to alleviate nasal congestion. The lack of accessible, detailed clinical data from that era makes a complete retrospective analysis challenging. However, by examining the known pharmacology of this class of compounds and the general state of clinical research at the time, we can construct a comprehensive picture of its historical development. The subsequent re-emergence of DMAA as a controversial dietary supplement underscores the importance of continuous safety monitoring and regulatory oversight for pharmacologically active compounds.
References
- 1. Rhinomanometry for preoperative and postoperative assessment of nasal obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Four-phase rhinomanometry: a multicentric retrospective analysis of 36,563 clinical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heraldopenaccess.us [heraldopenaccess.us]
Spectroscopic Profile of 4-methylhexan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-methylhexan-2-amine (CAS No: 105-41-9). The document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification, characterization, and quality control purposes. Detailed experimental protocols for acquiring such data are also presented.
Chemical Structure and Properties
-
IUPAC Name: 4-methylhexan-2-amine
-
Synonyms: 1,3-Dimethylamylamine (DMAA), Methylhexanamine, 2-Amino-4-methylhexane[1]
-
Molecular Formula: C₇H₁₇N[2]
-
Molecular Weight: 115.22 g/mol [3]
-
Structural Isomerism: 4-methylhexan-2-amine possesses two chiral centers, leading to the existence of four possible stereoisomers. This can result in complex NMR spectra due to the presence of diastereomers.[1]
Spectroscopic Data Summary
The following sections present a summary of the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 4-methylhexan-2-amine.
Mass Spectrometry (Electron Ionization)
The mass spectrum of 4-methylhexan-2-amine is characterized by a molecular ion peak and several distinct fragment ions. The fragmentation pattern is consistent with the structure of an aliphatic amine.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 115 | ~5 | [M]⁺ (Molecular Ion) |
| 100 | ~15 | [M-CH₃]⁺ |
| 72 | ~10 | [M-C₃H₇]⁺ |
| 58 | ~20 | [M-C₄H₉]⁺ |
| 44 | 100 | [CH₃CHNH₂]⁺ (Base Peak) |
Data is interpreted from the NIST WebBook mass spectrum for 2-Hexanamine, 4-methyl-.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of diastereomers, the experimental NMR spectra of 4-methylhexan-2-amine can exhibit multiple signals for chemically similar protons and carbons.[1] The following tables provide predicted ¹H and ¹³C NMR data.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 3.1 | m | 1H | H-2 |
| ~1.3 - 1.6 | m | 1H | H-4 |
| ~1.1 - 1.4 | m | 2H | H-3, H-5 |
| ~1.0 - 1.2 | d | 3H | C2-CH₃ |
| ~0.8 - 0.9 | t | 3H | H-6 |
| ~0.8 - 0.9 | d | 3H | C4-CH₃ |
| ~1.0 - 2.0 | br s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~48-52 | C-2 |
| ~45-49 | C-3 |
| ~32-36 | C-4 |
| ~28-32 | C-5 |
| ~22-26 | C2-CH₃ |
| ~19-23 | C4-CH₃ |
| ~13-17 | C-6 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-methylhexan-2-amine, a primary amine, is expected to show characteristic absorptions for N-H and C-H bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3370 and ~3290 | Medium | N-H asymmetric and symmetric stretching |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1620-1580 | Medium | N-H bending (scissoring) |
| ~1465 | Medium | C-H bending (CH₂ and CH₃) |
| ~1375 | Medium | C-H bending (CH₃) |
| ~1250-1020 | Medium-Weak | C-N stretching |
| ~910-665 | Broad, Strong | N-H wagging |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Gas Chromatography/Mass Spectrometry (GC/MS)
-
Sample Preparation: A dilute solution of 4-methylhexan-2-amine is prepared in a volatile organic solvent such as chloroform or methanol to a concentration of approximately 1 mg/mL.[1]
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[1]
-
GC Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 280°C.[1]
-
Oven Program: Initial temperature of 100°C for 1 minute, ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.[1]
-
Injection: 1 µL injection with a split ratio of 20:1.[1]
-
-
MS Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10 mg of 4-methylhexan-2-amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]
-
Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As 4-methylhexan-2-amine is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory can also be used.[1]
-
Acquisition:
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methylhexan-2-amine.
Caption: General workflow for spectroscopic analysis.
References
The Methylhexanamine Conundrum: A Technical Review of its Debated Natural Occurrence in Geranium Oil
For Researchers, Scientists, and Drug Development Professionals
The assertion that methylhexanamine (MHA), a potent stimulant also known as 1,3-dimethylamylamine (DMAA), is a natural constituent of geranium oil (Pelargonium graveolens) has been a subject of intense scientific debate and regulatory scrutiny. This technical guide delves into the core of this controversy, presenting a comprehensive overview of the analytical evidence, experimental methodologies, and the prevailing scientific consensus. The information is intended to provide a definitive resource for researchers, scientists, and drug development professionals navigating the complexities of this issue.
Executive Summary
Methylhexanamine first gained prominence as a pharmaceutical for nasal decongestion in the 1940s but was later withdrawn from the market.[1] It resurfaced in the early 2000s as a popular ingredient in dietary supplements, marketed as a natural stimulant derived from geranium oil.[2][3] This claim of natural origin has been pivotal for its legal status under the Dietary Supplement Health and Education Act of 1994 (DSHEA).[4][5] However, a substantial body of scientific evidence, detailed in this report, overwhelmingly indicates that MHA is not naturally present in geranium oil and that its presence in supplements is due to the addition of synthetic MHA.[2][6][7] This has led to regulatory actions by agencies such as the U.S. Food and Drug Administration (FDA), which has declared DMAA-containing products marketed as dietary supplements to be illegal.
Quantitative Analysis: A Review of Key Findings
Numerous independent studies have employed highly sensitive analytical techniques to investigate the presence of MHA in geranium oil and plant material. The quantitative data from these key studies are summarized below for direct comparison.
Table 1: Summary of Quantitative Analyses of Methylhexanamine (MHA) in Geranium Oil and Plant Material
| Study (Year) | Sample Type | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | MHA Concentration Detected | Reference |
| ElSohly et al. (2012) | Authenticated P. graveolens plant material and essential oils, commercial geranium oils | GC-MS | LOD: 0.1 ppm (100 ppb) | Not Detected | [4] |
| LC-MS/MS | LOD: 2.5 ppb | Not Detected | [4] | ||
| LC-QTOF-MS | LOD: 10 ppb | Not Detected | [4] | ||
| Zhang et al. (2012) | Commercial geranium oils | HPLC-ESI-LIT | LOD: 50 ppb | Not Detected | [8][9] |
| HPLC-ESI-QQQ (after dansylation) | LOD: 10 ppb | Not Detected | [8][9] | ||
| Li et al. (2012) | Geranium plants and oils from China | LC-MS/MS | LOQ: 1-2 ng/g (ppb) | 167 to 13,271 ng/g in three plant samples; 1,4-DMAA also detected in one sample at 220 ng/g | [9][10] |
| Lisi et al. (2011) | Commercial geranium oils | GC-MS | Not specified | Not Detected | [2][11] |
| Di Lorenzo et al. (2013) | Leaves and stems of four geranium species, commercial geranium oil | HPLC | Not specified | Not Detected | [1] |
| Multi-centre investigation (ElSohly et al., 2015) | 18 plant samples (6 Pelargonium species), 9 commercial oils | LC-MS/MS or LC-QTOF-MS | ~10 ng/mL (ppb) | Not Detected | [12][13] |
Experimental Protocols of Key Studies
The methodologies employed in the analysis of MHA in geranium oil are critical to understanding the validity of the findings. Below are detailed protocols from pivotal studies that have investigated this issue.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from ElSohly et al., 2012)
This method is a standard for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation:
-
An internal standard (2-amino-6-methylheptane) is added to the geranium oil or plant extract.[4]
-
The sample is subjected to acid-base liquid-liquid extraction to isolate the amine fraction.
-
The final organic extract is concentrated and derivatized, for example, with heptafluorobutyric (HFB) anhydride, to improve chromatographic properties and detection sensitivity.[14]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a chiral column to separate stereoisomers).[8]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Analysis:
-
The derivatized sample is injected into the GC.
-
The retention time and mass spectrum of any detected peak are compared to those of an authentic MHA standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Adapted from ElSohly et al., 2012 and Li et al., 2012)
LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds in complex matrices.
-
Sample Preparation:
-
For plant material, extraction is performed with an acidic solution (e.g., 0.5 M HCl).[15]
-
The extract is then purified by liquid-liquid partition with a non-polar solvent like hexane to remove interfering matrix components.[15]
-
For oil samples, a similar acid-base extraction can be employed.[4]
-
In some methods, derivatization with reagents like dansyl chloride is used to enhance ionization efficiency and sensitivity.[8][9]
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system with a reverse-phase C18 column.[10][15]
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10][12]
-
-
Analysis:
-
The prepared sample is injected into the LC system.
-
Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for MHA.[10]
-
Visualizing the Scientific Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical framework of the debate surrounding MHA in geranium oil.
Caption: Workflow for the analysis of methylhexanamine (MHA) in geranium samples.
Caption: Logical flow of the debate on the natural occurrence of MHA in geranium oil.
Biosynthesis of Terpenoids in Pelargonium graveolens and the Absence of a Plausible Pathway for MHA
While the analytical evidence against the natural occurrence of MHA is compelling, an examination of the known biosynthetic pathways in Pelargonium graveolens provides further context. The essential oil of rose-scented geranium is rich in monoterpenes.[16] These are produced through two distinct pathways: the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces cyclic p-menthanes, and a cytosolic pathway that produces acyclic monoterpene alcohols like geraniol and citronellol.[16]
Methylhexanamine, being a simple aliphatic amine, does not fit into these complex terpenoid biosynthetic pathways. There is currently no known or proposed biosynthetic pathway in Pelargonium graveolens or any other plant species that would lead to the production of MHA. The chemical structure of MHA is not related to the typical secondary metabolites found in geraniums. This lack of a plausible biosynthetic route further strengthens the argument that MHA is not a natural constituent of geranium oil.
Conclusion
References
- 1. Could 1,3 dimethylamylamine (DMAA) in food supplements have a natural origin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of methylhexaneamine in supplements and geranium oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Pelargonium oil and methyl hexaneamine (MHA): analytical approaches supporting the absence of MHA in authenticated Pelargonium graveolens plant material and oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study: “Geranium oils do not contain DMAA-MHA” [nutraingredients.com]
- 12. Methylhexanamine is not detectable in Pelargonium or Geranium species and their essential oils: A multi-centre investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Methylhexanamine is not detectable in Pelargonium or Geranium species and their essential oils: A multi-centre investigation. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. Sports Supplement Origin: Synthetic vs. Natural - ChemistryViews [chemistryviews.org]
The Regulatory Quagmire of 1,3-Dimethylamylamine (DMAA) in Dietary Supplements: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dimethylamylamine (DMAA), a potent synthetic stimulant, has been a central figure in a global regulatory battle within the dietary supplement industry. Initially marketed as a natural constituent of geranium oil, scientific evidence has largely refuted this claim, leading to widespread bans and enforcement actions by major regulatory bodies. This technical guide provides a comprehensive overview of the regulatory status of DMAA, its pharmacological properties, associated health risks, and the analytical methodologies employed for its detection. The information is curated to serve as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of the scientific and regulatory landscape surrounding this controversial compound.
Regulatory Status Across Major Jurisdictions
The regulatory landscape for 1,3-DMAA is characterized by a consistent trend towards prohibition due to significant safety concerns and its classification as an unapproved drug or unsafe food additive.
United States (Food and Drug Administration - FDA)
The FDA has unequivocally stated that DMAA is not a dietary ingredient and that products containing it are illegal.[1] The agency's actions have been multifaceted, involving warning letters, product seizures, and legal battles.
Timeline of Key FDA Actions:
| Date | Action |
| April 2012 | The FDA issued warning letters to 10 companies manufacturing and distributing dietary supplements containing DMAA, stating that the products were adulterated.[2] |
| 2013 | The FDA administratively detained DMAA-containing products, leading to their eventual destruction by the manufacturer, USPLabs.[3] |
| April 2013 | The FDA officially declared DMAA illegal for use as an ingredient in dietary supplements.[4] |
| 2017 | A federal court ruled in favor of the FDA in a case against Hi-Tech Pharmaceuticals, deeming their DMAA-containing products adulterated.[1] |
| 2019 | The U.S. Court of Appeals for the Eleventh Circuit upheld the lower court's ruling against Hi-Tech Pharmaceuticals.[1] |
| 2020 | The Supreme Court denied a petition to review the appellate court's decision, solidifying the illegal status of DMAA in dietary supplements.[1] |
The FDA's primary assertion is that DMAA is not a natural constituent of geranium and is a synthetically produced substance.[1] Therefore, it does not meet the definition of a dietary ingredient under the Dietary Supplement Health and Education Act of 1994 (DSHEA).
European Union (EU)
While there isn't a singular, overarching ban from the European Medicines Agency (EMA) specifically for DMAA in dietary supplements, the consensus among member states leans towards its prohibition, often influenced by the FDA's stance.[5] Individual member states have taken action based on their national laws. For instance, the UK's Medicines and Healthcare products Regulatory Agency (MHRA) ruled in 2012 that products containing DMAA were unlicensed medicines and needed to be removed from the market.[6] A 2012 scientific opinion from the Netherlands National Institute for Public Health and the Environment (RIVM) concluded that oral preparations with more than 4 mg of DMAA per dose should be considered medicinal products requiring licensing.[7] In 2025, Poland issued a notification regarding prohibited ingredients in food supplements from the USA via the UK, which included DMAA.[8]
Canada (Health Canada)
Health Canada has made it clear that DMAA is not permitted in dietary supplements, which are regulated as natural health products in the country.[9] The agency has issued advisories stating that DMAA is a drug that is not authorized for use in Canada and that its sale is prohibited.[7]
Australia (Therapeutic Goods Administration - TGA)
Australia has taken a stringent approach to DMAA. The TGA has classified 1,3-dimethylamylamine as a Schedule 10 substance in the Poisons Standard.[2] This classification is for substances of such a danger to health as to warrant prohibition of sale, supply, and use.[2]
World Anti-Doping Agency (WADA)
WADA added methylhexaneamine (another name for DMAA) to its Prohibited List in 2010 as a specified stimulant under section S6.[10][11] This prohibits its use by athletes in-competition.
Pharmacological Profile and Safety Concerns
Mechanism of Action
DMAA is an indirect sympathomimetic agent. Its primary mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[2][12] This results in vasoconstriction and a stimulant effect.[13] While structurally similar to amphetamine, its affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) is significantly lower.[2]
dot
References
- 1. Chromatogram Detail [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. DMAA: A prohibited stimulant [opss.org]
- 5. European Health Regulators Look to FDA for Guidance on DMAA [thesenatorsfirm.com]
- 6. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 7. journalejnfs.com [journalejnfs.com]
- 8. Application name [webgate.ec.europa.eu]
- 9. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 1,3-dimethylamylamine and other polar compounds in a dietary supplement formulation using aqueous normal phase chromatography with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. heraldopenaccess.us [heraldopenaccess.us]
Methodological & Application
Application Note: Analysis of Methylhexanamine in Urine by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and validated method for the determination of methylhexanamine (MHA) in urine samples using gas chromatography-mass spectrometry (GC-MS). Due to the volatility and polarity of MHA, a derivatization step is essential for reliable chromatographic separation and mass spectrometric detection.[1][2][3] This protocol outlines a salting-out assisted liquid-liquid extraction (SALLE) for sample preparation, followed by in-situ derivatization with isobutyl chloroformate (IBCF).[1] The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for anti-doping analysis and forensic toxicology.[1]
Introduction
Methylhexanamine (MHA), also known as 1,3-dimethylamylamine (DMAA), is a stimulant that has been included in some dietary supplements, leading to its prohibition by the World Anti-Doping Agency (WADA).[2] Its analysis is crucial for both sports drug testing and clinical toxicology. Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of such substances in biological matrices.[4][5][6] However, the direct analysis of primary amines like MHA by GC-MS is challenging due to their high polarity and volatility, which can lead to poor peak shape and low sensitivity.[1] To overcome these issues, a derivatization step is employed to convert the analyte into a less polar and more stable derivative, improving its chromatographic behavior and producing more characteristic mass spectra.[1][3] This application note provides a detailed protocol for the GC-MS analysis of MHA in urine after derivatization with IBCF.
Experimental
Reagents and Materials
-
Methylhexanamine hydrochloride (≥98% purity)
-
Isobutyl chloroformate (IBCF) (>98% purity)
-
Methanol (≥99% purity)
-
Ethyl acetate (≥99% purity)
-
Sodium chloride (≥99% purity)
-
Anhydrous sodium sulfate (≥99% purity)
-
Methyl dodecanoate (Internal Standard, IS)
-
Deionized water
-
Urine samples (blank and fortified)
Instrumentation
-
Gas Chromatograph: Agilent 6890N GC (or equivalent)
-
Mass Spectrometer: Agilent 5973 MSD mass selective detector (or equivalent)
-
GC Column: Zebron ZB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Autosampler: Capable of 1 µL injections
-
Software: Agilent ChemStation or equivalent
Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Derivatization
-
Sample Aliquoting: Pipette 1 mL of urine sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add the internal standard (methyl dodecanoate) to the urine sample.
-
Salting-Out: Add a saturating amount of sodium chloride to the urine sample and vortex until dissolved.
-
Derivatization: Add 10 µL of isobutyl chloroformate (IBCF) to the mixture. Vortex for 30 seconds and place in a water bath at 30°C for 2.5 minutes. Repeat the vortexing and incubation step.[1]
-
Extraction: Add 500 µL of ethyl acetate to the tube and vortex for 1 minute to extract the derivatized MHA.[1]
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Drying: Transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer: Transfer the dried organic extract to a GC vial for analysis.
GC-MS Parameters
The following table summarizes the instrumental conditions for the GC-MS analysis.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal Hold: 5 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | MHA-IBCF Derivative: 126, 144Internal Standard (Methyl dodecanoate): 87, 214 |
Results and Discussion
The described method provides excellent chromatographic separation and sensitive detection of the MHA-IBCF derivative. The use of a non-polar ZB-5 column or equivalent is suitable for the analysis of the derivatized analyte. The selected ions in SIM mode offer high specificity and minimize matrix interference, which is crucial for complex biological samples like urine.
Quantitative Data
The method was validated for several key performance parameters, which are summarized in the table below.[1][7]
| Parameter | Result |
| Linearity (r²) | > 0.98 |
| Limit of Detection (LOD) | 5-7 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL |
| Recovery | > 92% |
| Precision (RSD) | < 10% |
Experimental Workflow
Caption: Workflow for the GC-MS analysis of methylhexanamine in urine.
Signaling Pathway
In the context of this analytical method, a signaling pathway is not directly applicable. However, a logical diagram illustrating the derivatization reaction is provided below.
Caption: Derivatization of methylhexanamine with isobutyl chloroformate.
Conclusion
The GC-MS method detailed in this application note is a reliable and sensitive approach for the determination of methylhexanamine in urine samples. The salting-out assisted liquid-liquid extraction coupled with in-situ derivatization provides a clean sample extract and enhances the chromatographic performance of the analyte. This protocol is well-suited for routine analysis in clinical and forensic laboratories, aiding in the enforcement of anti-doping regulations and the investigation of potential substance abuse.
References
- 1. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 2. Identification of methylhexaneamine by GC high-resolution TOFMS and soft ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methylhexan-2-amine as a Sympathomimetic Agent in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methylhexan-2-amine, also known as DMAA, as a sympathomimetic agent in a research setting. This document includes its mechanism of action, quantitative data on its physiological effects, and detailed protocols for in vivo and in vitro experimentation.
Introduction
4-Methylhexan-2-amine is a synthetic compound that exhibits sympathomimetic properties, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.[1] Historically, it was developed as a nasal decongestant.[2] Its stimulant properties have also led to its inclusion in some dietary and sports supplements, a practice that has been met with regulatory scrutiny due to safety concerns.[2][3] In a research context, 4-methylhexan-2-amine serves as a tool to investigate the physiological and pharmacological effects of indirect sympathomimetic amines.
Mechanism of Action
4-Methylhexan-2-amine primarily acts as an indirect sympathomimetic agent. Its main mechanism involves the inhibition of the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1][4] This elevated norepinephrine level subsequently activates adrenergic receptors, resulting in a range of physiological responses characteristic of sympathetic nervous system stimulation. Additionally, it has been shown to inhibit the dopamine transporter (DAT), although to a lesser extent than its effect on NET.[1] This dual action on norepinephrine and dopamine reuptake contributes to its overall stimulant and sympathomimetic effects.
Signaling Pathway
The indirect sympathomimetic action of 4-methylhexan-2-amine can be visualized as a multi-step process involving neurotransmitter transporters and postsynaptic receptors.
Caption: Indirect sympathomimetic action of 4-methylhexan-2-amine.
Quantitative Data
The sympathomimetic effects of 4-methylhexan-2-amine have been quantified in several studies, primarily focusing on its cardiovascular effects.
In Vivo Cardiovascular Effects in Humans (Oral Administration)
| Dose (mg) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| 25 | No significant change | No significant change | No significant change | [5] |
| 50 | ~ +7 | Not reported | Not reported | [6] |
| 75 | ~ +16 | Not reported | Not reported | [6] |
| 50-75 | Expected to affect heart rate | - | - | [2][5] |
| 100 | Expected to affect blood pressure | - | - | [2][5] |
| Supplement containing DMAA | ~ +6 | ~ -4 | Decrease of ~3 | [4][7] |
Pharmacokinetic Properties in Humans (25 mg Oral Dose)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | ~70 ng/mL | |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | |
| Terminal Half-life (t1/2) | 8.45 ± 1.9 hours | [5] |
| Oral Clearance | 20.02 ± 5 L/hr | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the sympathomimetic properties of 4-methylhexan-2-amine.
In Vivo Protocol: Assessment of Cardiovascular Effects in Rats
This protocol describes the measurement of blood pressure and heart rate in conscious rats following oral administration of 4-methylhexan-2-amine.
Caption: Workflow for in vivo cardiovascular assessment.
1. Animal Preparation and Catheter Implantation:
-
Use adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. The catheter should be tunneled subcutaneously and exteriorized at the back of the neck.
-
For oral administration, a gastric catheter can also be implanted.
-
Allow the animals to recover from surgery for at least 3-5 days.
2. Acclimatization:
-
House the rats individually in metabolic cages.
-
Acclimatize the animals to the experimental setup for at least 24 hours before the experiment to minimize stress-related cardiovascular changes.
3. Baseline Measurement:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for at least 1 hour before drug administration.
4. Drug Administration:
-
Prepare a solution of 4-methylhexan-2-amine in a suitable vehicle (e.g., sterile saline or water).
-
Administer the drug orally via gavage or through the implanted gastric catheter. A dose range of 1-10 mg/kg can be explored based on previous studies with similar compounds. A vehicle control group should be included.
5. Data Collection:
-
Continuously record blood pressure and heart rate for a predetermined period, typically up to 24 hours post-administration, to capture the full pharmacokinetic and pharmacodynamic profile.
6. Data Analysis:
-
Analyze the recorded data to determine the time course of changes in systolic blood pressure, diastolic blood pressure, and heart rate.
-
Calculate the mean changes from baseline at different time points for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of 4-methylhexan-2-amine with the vehicle control.
In Vitro Protocol: Norepinephrine Transporter (NET) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of 4-methylhexan-2-amine on the norepinephrine transporter using a cell-based assay.
Caption: Workflow for in vitro NET inhibition assay.
1. Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and a selection antibiotic).
2. Cell Plating:
-
Seed the hNET-expressing HEK293 cells into 96-well microplates at a suitable density and allow them to adhere overnight.
3. Pre-incubation with Test Compound:
-
Prepare serial dilutions of 4-methylhexan-2-amine in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Remove the culture medium from the cells and wash them with the assay buffer.
-
Pre-incubate the cells with various concentrations of 4-methylhexan-2-amine or vehicle for 10-20 minutes at room temperature or 37°C.
4. Initiation of Norepinephrine Uptake:
-
Prepare a solution of radiolabeled norepinephrine (e.g., [3H]norepinephrine) in the assay buffer.
-
Add the [3H]norepinephrine solution to each well to initiate the uptake reaction. The final concentration of [3H]norepinephrine should be close to its Km value for the transporter.
5. Incubation:
-
Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow for norepinephrine uptake.
6. Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold assay buffer.
7. Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
8. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.
-
Plot the percentage of inhibition of specific [3H]norepinephrine uptake against the logarithm of the 4-methylhexan-2-amine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).
Conclusion
4-Methylhexan-2-amine is a valuable research tool for studying the effects of indirect sympathomimetic agents. Its primary mechanism of action through norepinephrine transporter inhibition provides a model for investigating the physiological consequences of elevated synaptic norepinephrine levels. The provided protocols offer a starting point for researchers to explore its cardiovascular and neurochemical effects in a controlled laboratory setting. Careful consideration of its potent sympathomimetic activity and potential for adverse effects is crucial in designing and conducting experiments.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Cardiovascular Disease - Revista Española de Cardiología [revespcardiol.org]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Rodent Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Primary amines are a class of organic compounds that play crucial roles in various biological and chemical processes. Their analysis by gas chromatography (GC) is often challenging due to their high polarity, low volatility, and tendency to interact with the active sites in the GC system, leading to poor peak shapes and inaccurate quantification.[1][2] Derivatization is a chemical modification process that converts these polar primary amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[3][4] This document provides detailed application notes and protocols for the most common derivatization techniques used for the GC analysis of primary amines.
Introduction to Derivatization for Primary Amines
The primary goal of derivatizing primary amines for GC analysis is to replace the active hydrogen atoms on the amino group with a less polar functional group.[2][5] This modification leads to several advantages:
-
Increased Volatility: The derivatives are more volatile, allowing them to be analyzed at lower temperatures, which minimizes the risk of thermal degradation.[1][3]
-
Improved Peak Shape: Derivatization reduces the interaction of the amines with the stationary phase and the inlet, resulting in sharper, more symmetrical peaks.[1]
-
Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD).[1][6]
-
Improved Separation: Derivatization can enhance the differences between similar amine structures, leading to better chromatographic resolution.[7]
-
Enantiomeric Resolution: Chiral derivatizing agents can be used to separate enantiomers of primary amines on a non-chiral GC column.[2][8]
The most common derivatization techniques for primary amines fall into three main categories: silylation, acylation, and alkylation .
Silylation
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group or other silyl groups.[5][9] It is a widely used technique for derivatizing a variety of polar compounds, including amines.[9][10]
Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a silyl derivative.
Common Silylating Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N,O-bis(trimethylsilyl)acetamide (BSA)[1]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1]
-
Trimethylchlorosilane (TMCS) - often used as a catalyst[1][9]
Advantages of Silylation:
Disadvantages of Silylation:
-
Silylating reagents and their derivatives are sensitive to moisture, requiring anhydrous conditions.[1][10]
-
Can sometimes produce multiple derivatives for a single analyte.[3]
Quantitative Data for Silylation
| Reagent | Analyte Type | Reaction Conditions | Detection Limit | Reference |
| BSTFA | Primary Amines | 75°C for 30 min | Not Specified | [4] |
| MTBSTFA | Primary Amines | Not Specified | Not Specified | [1] |
Experimental Protocol: Silylation of Primary Amines with BSTFA
Materials:
-
Primary amine sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Caption: Workflow for silylation of primary amines.
Acylation
Acylation involves the introduction of an acyl group (-COR) into the primary amine, forming an amide.[1][11] This is a very common and effective derivatization technique for amines.[12]
Reaction Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent (e.g., an acid anhydride or acid halide). This results in the formation of a stable amide derivative.
Common Acylating Reagents:
-
Pentafluoropropionic anhydride (PFPA)[6]
-
Propyl chloroformate[14]
-
Pentafluorobenzoyl chloride (PFBCl)[1]
Advantages of Acylation:
-
Forms stable derivatives.[12]
-
Fluorinated acylating reagents significantly enhance sensitivity for ECD.[6]
-
Can be performed in aqueous solutions with some reagents (e.g., chloroformates).[1]
Disadvantages of Acylation:
-
Many reagents are sensitive to moisture and require anhydrous conditions.[1]
-
Acidic byproducts may need to be removed before GC analysis.[7]
Quantitative Data for Acylation
| Reagent | Analyte Type | Reaction Conditions | Detection Limit | Reference |
| TFAA | Amphetamine | Not Specified | Not Specified | [3] |
| HFBA | Spermidine, Spermine | Not Specified | Not Specified | [13] |
| Propyl Chloroformate | Primary Amines | Room temp, 1-5 min | Not Specified | [14] |
Experimental Protocol: Acylation of Primary Amines with TFAA
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
Analysis: Inject 1 µL of the final solution into the GC.
Caption: Workflow for acylation of primary amines.
Alkylation
Alkylation involves the replacement of an active hydrogen with an alkyl or aralkyl group.[5] For primary amines, this typically leads to the formation of secondary or tertiary amines.
Reaction Principle: The primary amine acts as a nucleophile and displaces a leaving group from an alkyl halide or another alkylating agent. A significant challenge with the direct alkylation of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further to form a tertiary amine and even a quaternary ammonium salt.[15]
Common Alkylating Reagents:
-
Alkyl halides (e.g., methyl iodide, ethyl bromide) - Prone to over-alkylation.[15]
-
Pentafluorobenzyl bromide (PFBBr) - Useful for introducing a strongly electron-capturing group.[5][14]
-
Chloroformates (e.g., methyl chloroformate, ethyl chloroformate) - Technically an acylation, but often grouped with alkylation methods, leading to carbamate formation.[1][10]
Advantages of Alkylation:
-
Can introduce specific groups for enhanced detection (e.g., PFB group for ECD).[14]
-
Some methods, like using chloroformates, can be performed in aqueous solutions.[14]
Disadvantages of Alkylation:
-
Direct alkylation with alkyl halides often leads to a mixture of products.[15]
-
Reactions can be slower than silylation or acylation.
Quantitative Data for Alkylation (Carbamate Formation)
| Reagent | Analyte Type | Reaction Conditions | Detection Limit | Reference |
| Ethyl Chloroformate | Pregabalin | Not Specified | Not Specified | [3] |
| Methyl Chloroformate | Amino & Non-amino acids | Instantaneous, no heating | Not Specified | [10] |
| Pentafluorobenzyl Chloroformate | Primary & Secondary Amines | Room temp, aqueous | Not Specified | [1] |
Experimental Protocol: Derivatization with an Alkyl Chloroformate
This protocol describes the formation of a carbamate derivative, which is a common and reliable method for derivatizing primary amines.[1]
Materials:
-
Primary amine sample
-
Alkyl chloroformate (e.g., propyl chloroformate)[14]
-
Aprotic solvent (e.g., acetonitrile)
-
Basic buffer (e.g., sodium borate, pH 9-10)[14]
-
Extraction solvent (e.g., hexane)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare the primary amine sample in an aqueous solution or the basic buffer.
-
Reagent Preparation: Prepare a solution of the alkyl chloroformate in the aprotic solvent.
-
Reaction: In a reaction vial, mix equal volumes of the amine solution and the chloroformate solution. Shake vigorously for 1-5 minutes at room temperature.[14]
-
Extraction: Add the extraction solvent (e.g., hexane) to the reaction mixture and shake to extract the derivatized amine into the organic layer.
-
Phase Separation: Allow the layers to separate. The top organic layer contains the derivatized analyte.[14]
-
Analysis: Carefully remove the top organic layer and inject it into the GC system.
Caption: Workflow for chloroformate derivatization.
Chiral Derivatization
For the separation of enantiomers of primary amines, a chiral derivatizing agent (CDA) is used. The CDA, which is enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[2][7]
Reaction Principle: (R,S)-Amine + (R)-CDA → (R,R)-Diastereomer + (S,R)-Diastereomer
Common Chiral Derivatizing Reagents:
-
N-trifluoroacetyl-L-prolyl chloride (TPC)
-
Mosher's acid chloride (MTPA-Cl)
-
(-)-Menthyl chloroformate
Protocol: The experimental protocols for chiral derivatization are similar to those for acylation, using the chiral acylating agent in place of an achiral one. The key is to ensure the reaction goes to completion to avoid kinetic resolution, which can lead to inaccurate enantiomeric ratio determination.
Summary and Comparison of Techniques
| Technique | Reagents | Advantages | Disadvantages | Best For |
| Silylation | BSTFA, MSTFA, MTBSTFA | Highly reactive, good for -OH and -NH groups | Moisture sensitive, derivatives can be unstable | General purpose, multi-functional analytes |
| Acylation | TFAA, PFPA, HFBA, Chloroformates | Stable derivatives, enhances ECD sensitivity | Anhydrous conditions often needed, acidic byproducts | Trace analysis with ECD, robust applications |
| Alkylation | PFBBr, Chloroformates | Stable derivatives, can be done in aqueous phase | Over-alkylation with alkyl halides is a major issue | Introducing specific functional groups for detection |
Choosing the Right Technique: The selection of the appropriate derivatization technique depends on several factors:
-
The nature of the analyte: The presence of other functional groups can influence reagent choice.
-
The sample matrix: The presence of water or other interfering substances may preclude certain methods.[1]
-
The required sensitivity: For trace analysis, fluorinated acylating agents with ECD are often preferred.[6]
-
The available instrumentation: The type of detector available (FID, MS, ECD) will guide the choice of derivatizing agent.[13]
By carefully selecting and optimizing the derivatization procedure, researchers can significantly improve the quality and reliability of GC analysis for primary amines, enabling accurate and sensitive quantification in a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcms.cz [gcms.cz]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blog [phenomenex.blog]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. cris.unibo.it [cris.unibo.it]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC Technical Tip [discover.phenomenex.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Solid-Phase Extraction Protocol for 1,3-Dimethylamylamine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylamylamine (DMAA) is a stimulant that has been found in dietary supplements and is on the World Anti-Doping Agency's prohibited list. Accurate and reliable quantification of DMAA in biological matrices such as urine, blood, plasma, and serum is crucial for both clinical and forensic toxicology, as well as for pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher selectivity, cleaner extracts, and improved reproducibility[1]. This application note provides a detailed protocol for the extraction of DMAA from biological matrices using mixed-mode cation exchange solid-phase extraction.
Principle of the Method
DMAA is a basic compound that is ionized at an acidic to neutral pH. This characteristic allows for a robust extraction methodology using a mixed-mode solid-phase extraction (SPE) cartridge that combines reversed-phase and strong cation exchange retention mechanisms. This dual retention mechanism enables a rigorous washing procedure to remove matrix interferences, resulting in a cleaner extract and improved analytical sensitivity[2].
The sample is loaded onto the SPE cartridge at a controlled pH to ensure DMAA is in its ionized state, promoting strong retention on the cation exchange phase. A series of washes with different solvents then removes neutral and acidic interferences. Finally, the pH of the elution solvent is raised to neutralize the charge on the DMAA molecule, disrupting the ion-exchange retention and allowing for its elution from the cartridge.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific biological matrices and analytical instrumentation.
Materials and Reagents:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Discovery DSC-MCAX, 100 mg/3 mL or similar)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Acetic Acid
-
Ammonium Hydroxide
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pre-treatment:
-
Urine: Centrifuge the urine sample to remove particulate matter. Dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Plasma/Serum: Dilute 1 mL of plasma or serum with 1 mL of 50 mM ammonium acetate buffer (pH 6.0). For viscous samples, further dilution may be necessary.
-
Whole Blood: To 1 mL of whole blood, add a lysing agent and vortex to lyse the red blood cells. Centrifuge to pellet the cellular debris. Dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: 1 mL of 50 mM ammonium acetate (pH 6.0) to remove polar interferences.
-
Wash 2: 1 mL of 1 M acetic acid to remove weakly bound basic interferences.
-
Wash 3: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the DMAA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for the extraction of DMAA and structurally similar compounds from biological matrices using solid-phase extraction. Data for DMAA in blood, plasma, and serum is limited; therefore, data for the structurally similar compound MDMA is included as an estimation of expected performance.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference |
| 1,3-Dimethylamylamine (DMAA) | Geranium Plant | C18 | 85.1 - 104.9 | - | 1-2 ng/g | [3] |
| MDMA | Urine | Mixed-Mode Cation Exchange | 88 - 108 | - | 0.1 µg/mL | [1][2] |
| MDA | Urine | Mixed-Mode Cation Exchange | 88 - 108 | - | 0.1 µg/mL | [1][2] |
| MDMA | Plasma | Not Specified | 85.1 | - | - | [1] |
| MDA | Plasma | Not Specified | 91.6 | - | - | [1] |
| Basic Drugs (General) | Serum | Mixed-Mode Cation Exchange | > 85 | - | - | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note: The performance of the extraction can vary depending on the specific SPE cartridge, instrumentation, and matrix variability.
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of 1,3-dimethylamylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated solid-phase extraction and two-step derivatisation for simultaneous analysis of basic illicit drugs in serum by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Compounds Interacting with the Norepinephrine Transporter (NET)
Introduction
4-methylhexan-2-amine (also known as 1,3-dimethylamylamine or DMAA) is a sympathomimetic amine that functions as a stimulant. Pharmacological studies have identified its primary mechanism of action as the inhibition of the norepinephrine transporter (NET).[1][2][3] The NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[4][5] Inhibition of NET leads to increased levels of norepinephrine in the synapse, resulting in enhanced sympathetic nervous system activity. Due to its role as a key target for stimulants and various therapeutic agents, identifying novel compounds that interact with NET is of significant interest in drug discovery.
This document provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify inhibitors of the human norepinephrine transporter. The assay is based on the principle of competitive uptake of a fluorescent substrate, providing a reliable and scalable method for screening large compound libraries.
Assay Principle
The screening assay utilizes a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells. The assay measures the functional activity of the transporter by monitoring the uptake of a fluorescent substrate, such as 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+).[4][6] This substrate is actively transported into the cells via NET, leading to an increase in intracellular fluorescence. In the presence of a compound that inhibits or competes with the substrate for the transporter, the rate of fluorescence increase is diminished. The assay is performed in a homogeneous, no-wash format, making it highly amenable to automated HTS.[7][8][9]
Experimental Protocols
Cell Culture and Plating
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (HEK-hNET).
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
500 µg/mL Geneticin (G418) for selection
Protocol:
-
Culture HEK-hNET cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the HTS assay, harvest cells using trypsin-EDTA and resuspend in assay medium (DMEM without phenol red).
-
Plate the cells in 384-well, black, clear-bottom microplates at a density of 15,000-20,000 cells per well in a volume of 25 µL.[8]
-
Incubate the plates for 20-24 hours at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.[8]
Reagent Preparation
Assay Buffer:
-
Hanks’ Balanced Salt Solution (HBSS)
-
20 mM HEPES
-
pH 7.4
Compound Plates:
-
Prepare stock solutions of test compounds in 100% DMSO.
-
Perform serial dilutions to create compound source plates.
-
For the primary screen, prepare intermediate plates by diluting compounds in Assay Buffer to 4X the final desired concentration (e.g., 40 µM for a 10 µM final screen). The DMSO concentration should be kept consistent across all wells (e.g., final concentration ≤ 0.5%).
Controls:
-
Negative Control (0% Inhibition): Assay Buffer with DMSO only.
-
Positive Control (100% Inhibition): A known NET inhibitor, such as Desipramine (10 µM final concentration), in Assay Buffer with DMSO.
Fluorescent Substrate Solution:
-
Prepare a 4X working solution of the fluorescent substrate ASP+ in Assay Buffer. The optimal concentration should be determined empirically but is typically near the substrate's Km for the transporter.[7]
-
Protect the solution from light.
HTS Assay Protocol (384-Well Format)
-
Compound Addition: Remove the cell culture medium from the assay plates. Add 10 µL of the 4X test compounds, positive controls, or negative controls to the appropriate wells.
-
Pre-incubation: Incubate the plates for 10-15 minutes at 37°C to allow compounds to interact with the cells.[7]
-
Substrate Addition: Add 10 µL of the 4X fluorescent substrate solution to all wells. The final volume in each well should be 40 µL.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader (e.g., FLIPR Tetra or FlexStation) pre-set to 37°C.[6][7]
-
Data Acquisition: Measure the fluorescence intensity kinetically every 30 seconds for 20-30 minutes. Use bottom-read mode with excitation and emission wavelengths appropriate for the ASP+ substrate (e.g., Ex: 488 nm, Em: 610 nm).
Data Analysis and Hit Confirmation
-
Primary Screen Analysis:
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Slope_Compound - Slope_Positive) / (Slope_Negative - Slope_Positive))
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive|
-
Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
-
Dose-Response Confirmation:
-
Confirm primary hits by generating 10-point, 3-fold serial dilutions.
-
Perform the assay as described above with the diluted compounds.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Data Presentation
Quantitative data from the HTS campaign should be summarized for clarity and comparative analysis.
Table 1: Primary HTS Campaign Summary
| Parameter | Value | Description |
|---|---|---|
| Total Compounds Screened | 100,000 | Number of unique chemical entities tested. |
| Screening Concentration | 10 µM | Final concentration of test compounds. |
| Average Z'-Factor | 0.78 | Mean Z'-factor across all assay plates. |
| Hit Threshold | >50% Inhibition | Criteria for selecting primary hits. |
| Primary Hit Rate | 0.45% | Percentage of compounds meeting the hit criteria. |
| Number of Primary Hits | 450 | Total number of initial hits identified. |
Table 2: Dose-Response Confirmation of Top Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|
| Desipramine (Control) | 0.008 | 1.1 | 98.5 |
| Hit-001 | 0.25 | 1.3 | 95.2 |
| Hit-002 | 0.89 | 0.9 | 91.8 |
| Hit-003 | 1.52 | 1.0 | 96.4 |
| Hit-004 | 3.78 | 1.2 | 88.9 |
Visualizations
Mechanism of Action and Assay Principle
Caption: Mechanism of NET function and the competitive inhibition principle of the HTS assay.
High-Throughput Screening Workflow
Caption: Step-by-step workflow for the NET inhibitor high-throughput screening campaign.
References
- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
Advanced Analytical Methodologies for the Detection of Methylhexanamine in Doping Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhexanamine (also known as 1,3-dimethylamylamine, DMAA) is a stimulant that has been used in dietary supplements and is prohibited in-competition by the World Anti-Doping Agency (WADA). Its potential for performance enhancement and associated health risks necessitate robust and sensitive analytical methods for its detection in athletes. These application notes provide detailed protocols for the determination of methylhexanamine in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful techniques in anti-doping analysis.
Methylhexanamine is an indirect sympathomimetic drug that acts as a norepinephrine and dopamine releasing agent, leading to vasoconstriction and bronchodilation.[1] Its detection in doping control samples is a critical task for anti-doping laboratories worldwide.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of the described analytical methods for methylhexanamine detection.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | SALLE-GC-MS with Isobutyl Chloroformate Derivatization | HS-SPME-GC-FID with Isobutyl Chloroformate Derivatization |
| Linearity Range | 20 - 201 ng/mL | 20 - 205 ng/mL |
| Correlation Coefficient (r²) | 0.988 | 0.984 |
| Limit of Detection (LOD) | 5 ng/mL | 7 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL | 20 ng/mL |
| Recovery | 94 - 106% | 92 - 110% |
| Precision (RSD) | ≤ 5% | ≤ 10% |
Data synthesized from Ocaña-Rios et al. (2022).[2]
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
| Parameter | LC-MS/MS |
| Linearity Range | 50 - 700 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for post-administration detection |
| Recovery | 85.1%–104.9% for 1,3-DMAA |
| Precision (RSD) | 2.9%–11.0% for 1,3-DMAA |
Data from Perrenoud et al. (2009) and Zhang et al. (2012).[3][4]
Experimental Protocols
Protocol 1: GC-MS Analysis of Methylhexanamine in Urine using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Derivatization
This protocol describes the extraction and derivatization of methylhexanamine from urine followed by GC-MS analysis. Derivatization with isobutyl chloroformate is necessary to improve the chromatographic properties and mass spectral characteristics of the analyte.[2][5]
Materials and Reagents:
-
Methylhexanamine hydrochloride (analytical standard)
-
Isobutyl chloroformate (IBCF)
-
Ethyl acetate
-
Methanol
-
Sodium chloride
-
Sodium sulfate anhydrous
-
Borate buffer (pH 10)
-
Urine samples (blank and test)
-
Internal Standard (e.g., methyl dodecanoate)
Sample Preparation (SALLE):
-
To 500 µL of urine sample in a microcentrifuge tube, add 500 µL of borate buffer (pH 10).
-
Add 332 mg of sodium chloride to the tube and vortex to dissolve.[2]
-
Add 1 mL of ethyl acetate and 1 µL of isobutyl chloroformate (derivatizing agent).
-
Vortex the mixture for 1 minute to facilitate the derivatization and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973 MSD or equivalent
-
Column: Zebron ZB-5 (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent[6]
-
Injector Temperature: 250 °C (splitless mode, 1 min)[6]
-
Injection Volume: 1 µL[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Final hold: 5 min at 300 °C[6]
-
-
MS Transfer Line Temperature: 280 °C[6]
-
Ion Source Temperature: 230 °C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6]
-
Acquisition Mode:
-
Scan Mode: m/z 50-550 for identification
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitor ions m/z 126 and 144 for the methylhexanamine-IBCF derivative and appropriate ions for the internal standard.[6]
-
Protocol 2: GC-MS Analysis of Methylhexanamine in Urine using Headspace Solid-Phase Microextraction (HS-SPME) and Derivatization
This protocol offers a miniaturized and solventless sample preparation approach for the analysis of methylhexanamine.[5]
Materials and Reagents:
-
Same as Protocol 1
-
SPME fiber assembly (e.g., PDMS-DVB)
Sample Preparation (HS-SPME):
-
To a 10 mL headspace vial, add 1 mL of urine sample and 1 g of sodium chloride.
-
Add 1 µL of isobutyl chloroformate.
-
Immediately seal the vial with a septum cap.
-
Place the vial in a heating block or water bath at 35 °C.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes with agitation.[6]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph and Mass Spectrometer: Same as Protocol 1.
-
Injector: Operate in splitless mode. The fiber should remain in the inlet for a sufficient time (e.g., 10 minutes) to ensure complete desorption and to clean the fiber for the next analysis.[6]
-
GC and MS conditions: Same as Protocol 1. For GC with Flame Ionization Detector (GC-FID), use hydrogen as the carrier gas at 1 mL/min and set the detector temperature to 250 °C.[6]
Protocol 3: LC-MS/MS Analysis of Methylhexanamine in Urine
This protocol provides a direct and highly specific method for the quantification of methylhexanamine without the need for derivatization.[3]
Materials and Reagents:
-
This compound (analytical standard)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Urine samples (blank and test)
Sample Preparation (Dilute-and-Shoot or LLE):
-
Simple Dilution:
-
Centrifuge the urine sample to remove particulates.
-
Dilute an aliquot of the supernatant with the initial mobile phase (e.g., 1:10 dilution).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE) for cleaner samples:
-
Alkalinize the urine sample (e.g., with NaOH).
-
Extract with a water-immiscible organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%)
-
Increase the percentage of Mobile Phase B to elute methylhexanamine
-
Return to initial conditions to re-equilibrate the column
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 116.2
-
Product Ions (Q3): m/z 57.3 (for quantification) and another for confirmation (e.g., m/z 41.1)[3]
-
Visualizations
Caption: Workflow for GC-MS analysis of methylhexanamine with SALLE.
Caption: Workflow for LC-MS/MS analysis of methylhexanamine.
Caption: Mechanism of action of methylhexanamine at the synapse.
References
- 1. Structure Modeling of the Norepinephrine Transporter [mdpi.com]
- 2. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 6. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylhexan-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of 4-methylhexan-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-methylhexan-2-amine?
The most prevalent and industrially scalable method for synthesizing 4-methylhexan-2-amine is the reductive amination of 4-methylhexan-2-one. This process typically involves reacting the ketone with ammonia or an ammonia source to form an intermediate imine, which is then reduced to the target amine. Common reducing agents for this reaction include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., using H2 gas with catalysts like Raney Nickel or Palladium on carbon).
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of 4-methylhexan-2-amine synthesis?
Several factors can contribute to low yields in the reductive amination process:
-
Purity of Starting Materials: Impurities in the 4-methylhexan-2-one can lead to the formation of side products.
-
Reaction Conditions: Suboptimal temperature, pressure, or pH can hinder the reaction. The formation of the imine intermediate is often favored under slightly acidic conditions, while the reduction step may require different conditions.
-
Choice of Reducing Agent: The effectiveness of the reducing agent is crucial. For instance, sodium cyanoborohydride is effective at a pH where imine formation is favorable, while sodium borohydride may require pH adjustments.
-
Catalyst Activity: In catalytic hydrogenation, the activity of the catalyst is paramount. Deactivated or poisoned catalysts will result in incomplete reactions.
-
Product Isolation and Purification: Amine products can be challenging to isolate due to their basicity and potential to form salts. Inefficient extraction or purification methods can lead to significant product loss.
Q3: I'm observing significant byproduct formation. What are the likely side reactions?
Common side reactions during the reductive amination of 4-methylhexan-2-one include:
-
Over-reduction: The starting ketone can be reduced to the corresponding alcohol (4-methylhexan-2-ol). This is more likely with powerful reducing agents like sodium borohydride if the imine formation is slow.
-
Secondary Amine Formation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine byproduct after reduction.
-
Aldol Condensation: Under certain basic or acidic conditions, the starting ketone can undergo self-condensation reactions.
Q4: How can I effectively monitor the progress of the reaction?
The progress of the reaction can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting ketone and the appearance of the product. A suitable staining agent, such as ninhydrin, is necessary to visualize the amine product.
-
Gas Chromatography (GC): GC is an excellent method for monitoring the reaction, allowing for the quantification of the starting material, product, and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Ketone | 1. Inactive reducing agent or catalyst. 2. Suboptimal reaction temperature or pressure. 3. Incorrect pH for imine formation. | 1. Use a fresh batch of the reducing agent or a new, active catalyst. 2. Optimize the temperature and pressure according to literature procedures for similar reductive aminations. 3. Adjust the pH of the reaction mixture. For reductive aminations with NaBH3CN, a pH of 6-7 is often optimal. |
| Formation of 4-methylhexan-2-ol byproduct | 1. The reduction of the ketone is faster than the formation of the imine. 2. The chosen reducing agent is too reactive towards the ketone under the reaction conditions. | 1. Ensure the imine is pre-formed before adding the reducing agent. 2. Switch to a milder reducing agent, such as sodium cyanoborohydride, which is more selective for the imine. |
| Formation of Secondary Amine Byproduct | The primary amine product is reacting with the remaining starting ketone. | 1. Use a molar excess of the ammonia source to favor the formation of the primary amine. 2. Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine low until the ketone is consumed. |
| Difficulties in Product Isolation | 1. The amine product is soluble in the aqueous phase. 2. Emulsion formation during aqueous workup. | 1. Adjust the pH of the aqueous layer to >11 with a strong base (e.g., NaOH) to deprotonate the ammonium salt and increase the amine's solubility in the organic solvent. 2. If an emulsion forms, add a saturated brine solution to help break it. |
Experimental Protocol: Reductive Amination of 4-Methylhexan-2-one
This protocol is a representative example for the synthesis of 4-methylhexan-2-amine.
Materials:
-
4-methylhexan-2-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 4-methylhexan-2-one (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Cool the flask in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using GC or TLC.
-
Once the reaction is complete, carefully add dilute HCl to quench any remaining reducing agent and neutralize the excess ammonia source.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer to a pH >11 with a concentrated NaOH solution.
-
Extract the amine product with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 4-methylhexan-2-amine.
-
The crude product can be further purified by distillation if necessary.
Visualizations
Caption: Synthesis pathway for 4-methylhexan-2-amine.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with peak tailing in the HPLC analysis of aliphatic amines.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving peak tailing issues. The questions are designed to guide you through a logical troubleshooting process, from initial observations to specific experimental adjustments.
Initial Diagnosis
Q1: My aliphatic amine peaks are tailing. Where do I start troubleshooting?
A1: Start by systematically evaluating the four main components of your HPLC system and method: the mobile phase, the stationary phase (column), the sample itself, and the instrument. A logical workflow can help pinpoint the source of the problem.
Caption: A systematic troubleshooting workflow for peak tailing.
Mobile Phase Issues
Q2: How does the mobile phase pH affect the peak shape of aliphatic amines?
A2: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like aliphatic amines.[1][2][3] At a mid-range pH, residual silanol groups on the silica-based stationary phase are ionized (negatively charged), and the aliphatic amines are protonated (positively charged). This leads to strong secondary ionic interactions, which cause peak tailing.[4] By adjusting the pH, you can minimize these interactions.
-
Low pH (e.g., pH < 3): At low pH, the silanol groups are protonated (neutral), reducing the ionic interaction with the protonated amine. This is a common strategy to improve peak shape.[5]
-
High pH (e.g., pH > 8): At high pH, the aliphatic amine is in its neutral (free base) form, which minimizes ionic interactions with the negatively charged silanol groups. However, this requires a pH-stable column.[6]
Q3: What mobile phase additives can I use to reduce peak tailing, and how do they work?
A3: Mobile phase additives, often referred to as "silanol blockers" or "competing bases," can significantly improve the peak shape of aliphatic amines.[7] Triethylamine (TEA) is a commonly used additive.[7] It is a small basic molecule that competes with the aliphatic amine analytes for interaction with the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.[7]
Q4: How do I choose the right concentration of a mobile phase additive like triethylamine (TEA)?
A4: The optimal concentration of TEA depends on the specific application, including the column, the analyte, and the mobile phase composition. A good starting point is typically around 0.1% (v/v) TEA in the mobile phase. It is advisable to experiment with a range of concentrations to find the best balance between improved peak shape and potential side effects like changes in retention time and selectivity.
Column and Stationary Phase Issues
Q5: Can the type of HPLC column I use contribute to peak tailing for aliphatic amines?
A5: Absolutely. The choice of HPLC column is crucial for obtaining symmetrical peaks for basic compounds.[8]
-
Traditional Silica-Based C18 Columns (Type A Silica): These columns often have a higher number of accessible, acidic silanol groups, which are the primary cause of peak tailing with basic analytes.[8]
-
End-capped C18 Columns (Type B Silica): These columns have been treated to reduce the number of free silanol groups, leading to significantly improved peak shapes for basic compounds.[5]
-
Polar-Embedded and Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end, which helps to shield the residual silanol groups and can provide alternative selectivity.[9]
-
Hybrid Silica-Polymer Columns: These columns, such as the Waters XTerra MS C18, are stable over a wider pH range, allowing for the use of high pH mobile phases to analyze amines in their neutral state, resulting in excellent peak shapes.[10][11][12]
-
Polymer-Based Columns: These columns have a polymeric stationary phase instead of silica, which eliminates the issue of silanol interactions altogether.[6][13]
The underlying chemical interaction causing peak tailing on silica-based columns is the interaction between protonated amines and deprotonated silanol groups.
Caption: Interaction between a protonated amine and a deprotonated silanol group.
Q6: My column used to work well for amines, but now I'm seeing significant tailing. What could be the cause?
A6: This is likely due to column degradation or contamination. Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high or low pH), exposing more active silanol groups.[14] Contaminants from the sample matrix can also accumulate on the column and interact with your analytes, leading to peak tailing. Using a guard column and proper sample preparation can help extend the life of your analytical column.[10]
Sample and Instrument Issues
Q7: Can my sample preparation or injection solvent affect peak shape?
A7: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.[10] It is always best to dissolve your sample in the mobile phase if possible. Also, overloading the column with too much sample can lead to peak broadening and tailing.[12]
Q8: What instrumental factors can contribute to peak tailing?
A8: Extra-column band broadening, which is the dispersion of the analyte band outside of the column, can contribute to peak tailing.[4] This can be caused by:
-
Excessively long or wide-bore tubing between the injector, column, and detector.
-
Poorly made connections that create dead volume.
-
A large detector cell volume.
Data Presentation
The following tables summarize quantitative data on the effects of mobile phase pH and column choice on the peak shape of basic compounds.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) of Methamphetamine
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data adapted from Element Lab Solutions.[15] |
Table 2: Comparison of Peak Tailing for Tricyclic Antidepressants on Different C18 Columns
| Column | Analyte | Tailing Factor |
| Phenomenex Luna Omega PS C18 | Nortriptyline | 1.1 |
| Amitriptyline | 1.1 | |
| Imipramine | 1.1 | |
| Phenomenex Kinetex PS C18 | Nortriptyline | 1.2 |
| Amitriptyline | 1.2 | |
| Imipramine | 1.2 | |
| Competitor C18 (with positive surface charge) | Nortriptyline | 1.4 |
| Amitriptyline | 1.4 | |
| Imipramine | 1.4 | |
| Standard C18 | Nortriptyline | >2.0 (severe tailing) |
| Amitriptyline | >2.0 (severe tailing) | |
| Imipramine | >2.0 (severe tailing) | |
| Data derived from a comparative study by Phenomenex. The PS C18 columns have a positively charged surface to improve the peak shape of basic compounds.[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and overcome peak tailing.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of an aliphatic amine.
Materials:
-
HPLC system with UV or MS detector
-
C18 HPLC column (end-capped is recommended as a starting point)
-
Your aliphatic amine standard
-
Mobile phase solvents (e.g., acetonitrile or methanol, and water)
-
Acids (e.g., formic acid, trifluoroacetic acid) and bases (e.g., ammonium hydroxide) for pH adjustment
-
pH meter
Procedure:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values. For example, prepare solutions at pH 3, 4, 5, 6, 7, and 8. A common starting point is 0.1% formic acid in water (pH ~2.7).
-
Equilibrate the Column: Start with the lowest pH mobile phase. Flush the column with the prepared mobile phase (mixed with the organic solvent at your desired starting gradient or isocratic composition) until the baseline is stable.
-
Inject the Standard: Inject a known concentration of your aliphatic amine standard.
-
Record the Chromatogram: Record the chromatogram and note the retention time, peak shape, and calculate the tailing factor or asymmetry factor.
-
Increase the pH: Gradually increase the pH of the mobile phase, allowing the column to equilibrate at each new pH before injecting the standard.
-
Analyze the Data: Compare the peak shapes obtained at each pH. Plot the tailing factor/asymmetry factor versus pH to identify the optimal pH for your analysis.
Protocol 2: Evaluation of Triethylamine (TEA) as a Mobile Phase Additive
Objective: To assess the effect of different concentrations of TEA on the peak shape of an aliphatic amine.
Materials:
-
HPLC system and a suitable C18 column
-
Your aliphatic amine standard
-
Mobile phase solvents
-
Triethylamine (TEA)
Procedure:
-
Prepare Stock Solution of TEA: Prepare a 1% (v/v) stock solution of TEA in your mobile phase's organic solvent.
-
Prepare Mobile Phases with Varying TEA Concentrations: Prepare a series of mobile phases with different concentrations of TEA, for example, 0% (control), 0.05%, 0.1%, 0.2%, and 0.5% (v/v).
-
Equilibrate the Column: Begin with the mobile phase containing 0% TEA and equilibrate the column.
-
Inject the Standard: Inject your aliphatic amine standard and record the chromatogram.
-
Increase TEA Concentration: Sequentially run the mobile phases with increasing concentrations of TEA. Ensure the column is fully equilibrated with each new mobile phase before injection.
-
Data Analysis: Compare the peak shapes and calculate the tailing factor/asymmetry factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape.
Frequently Asked Questions (FAQs)
Q9: What is an acceptable tailing factor?
A9: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered excellent. For many applications, a tailing factor up to 1.5 is acceptable. A value greater than 2.0 indicates significant tailing that should be addressed.[5][16]
Q10: Can I use a gradient elution to reduce peak tailing?
A10: Yes, a gradient elution can sometimes mask the effects of peak tailing. Because the solvent strength increases during the run, the tail of the peak is in a stronger solvent than the front, which can help to sharpen the peak. However, it is always better to address the root cause of the tailing rather than relying on a gradient to hide it.
Q11: Will using a mass spectrometer (MS) as a detector be affected by mobile phase additives like TEA?
A11: Yes. Triethylamine is a non-volatile base and can cause ion suppression in the MS source, reducing sensitivity. If using LC-MS, it is preferable to use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium hydroxide.
Q12: I've tried everything and my peak is still tailing. What else can I do?
A12: If you have systematically addressed mobile phase, column, sample, and instrument factors, consider the following:
-
Alternative Column Chemistries: Explore columns with different stationary phases, such as phenyl-hexyl or cyano columns, which may offer different selectivity and interactions.
-
Sample Derivatization: In some cases, derivatizing the amine to a less basic compound can eliminate the tailing problem, although this adds an extra step to the sample preparation.
-
Consult the Column Manufacturer: The technical support team of your column manufacturer can often provide valuable insights and specific recommendations for your application.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. moravek.com [moravek.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Waters XTerra MS C18 Column, 5 µm, 4.6 x 250 mm - 186000494 - £843.00 : UVISON.com [uvison.com]
- 12. scientificolab.com [scientificolab.com]
- 13. shodex.de [shodex.de]
- 14. phenomenex.com [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Technical Support Center: LC-MS/MS Analysis of DMAA in Supplements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1,3-dimethylamylamine (DMAA) in complex supplement matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the analysis of DMAA in supplements?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. In the context of dietary supplements, these components can include excipients, fillers, vitamins, minerals, herbal extracts, and other active ingredients. These substances can either suppress the DMAA signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate and unreliable quantification.[1][2] Given the diverse and often undisclosed composition of many supplements, matrix effects are a significant challenge for method accuracy, precision, and sensitivity.[3][4]
Q2: How can I determine if my DMAA analysis is affected by matrix effects?
A: The most common method is the post-extraction spike comparison . This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has undergone the full sample preparation process) with the response of the same analyte in a neat (pure) solvent.[5] A significant difference in signal intensity indicates the presence of matrix effects. A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6]
Q3: What does the quantitative calculation for matrix effect look like?
A: The matrix effect (ME) can be calculated as a percentage using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
This allows for a quantitative assessment of how the matrix is impacting the analysis.[5]
Troubleshooting Guide
Problem 1: Low or inconsistent DMAA signal intensity and poor reproducibility.
This is a classic symptom of ion suppression. Co-eluting matrix components are interfering with the ionization of DMAA in the mass spectrometer source.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering components before injection. Dietary supplement matrices can be complex, containing lipids, proteins, and various synthetic compounds.[7]
-
Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to selectively retain the basic DMAA molecule while washing away neutral and acidic interferences.
-
Liquid-Liquid Extraction (LLE): An acid-base LLE can effectively clean up the sample. DMAA can be extracted from an alkaline aqueous solution into an organic solvent, and then back-extracted into an acidic aqueous solution for analysis.
-
Dilution: A simple "dilute-and-shoot" approach can be effective if the DMAA concentration is high enough. Diluting the sample extract reduces the concentration of matrix components, thereby lessening their impact.[5]
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with DMAA, adjusting the chromatography can resolve the issue.
-
Change Gradient: Modify the mobile phase gradient to better separate DMAA from the matrix interferences.
-
Alternative Column Chemistry: While C18 columns are common, DMAA is a polar compound that can have low retention under standard reversed-phase conditions. Consider using an aqueous normal-phase or a mixed-mode column to improve retention and separation from matrix components.
-
-
Use a Robust Calibration Strategy: When matrix effects cannot be eliminated, their impact must be compensated for during calibration.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract (a supplement known to be free of DMAA) that has undergone the same extraction procedure as the samples. This ensures that the standards and samples experience similar matrix effects.[4][8]
-
Standard Addition: This method involves adding known amounts of DMAA standard to aliquots of the sample itself. It is highly effective for complex and variable matrices where a representative blank matrix is unavailable.[9][10]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method. A SIL-IS (e.g., DMAA-d3) is chemically identical to DMAA and will co-elute, experiencing the exact same matrix effects and variations in instrument response. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved.
-
Experimental Protocols & Data
Table 1: Example Sample Preparation Protocol for DMAA in Powdered Supplements
| Step | Procedure | Details |
| 1 | Sample Weighing | Accurately weigh 1.0 g of the homogenized supplement powder into a 50 mL centrifuge tube. |
| 2 | Extraction | Add 15 mL of water and vortex for 1 minute. Add 20 mL of methanol and sonicate for 20 minutes to extract the analytes. |
| 3 | Dilution | Add methanol to bring the final volume to 50 mL. |
| 4 | Filtration | Filter the extract through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis. |
| Protocol adapted from a multi-class illicit compound determination method.[11] |
Table 2: Typical LC-MS/MS Parameters for DMAA Analysis
| Parameter | Condition | Reference |
| LC System | Waters Acquity UPLC I-Class | [11] |
| Column | BEH C18 (2.1 mm x 150 mm, 3.5 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [11] |
| Flow Rate | 0.3 mL/min | [11] |
| Column Temp. | 40 °C | [11] |
| Injection Vol. | 5 µL | [11] |
| MS System | Waters Xevo TQ-S Triple Quadrupole | [11] |
| Ionization Mode | ESI Positive | [11] |
| Capillary Voltage | 3.5 kV | [11] |
| Desolvation Temp. | 500 °C | [11] |
| MRM Transitions | Specific m/z values would be optimized for DMAA (e.g., Q1: 116.1, Q3: 99.1/57.1) | [12] |
Table 3: Illustrative Data for Matrix Effect Evaluation in Different Supplement Forms
This table presents hypothetical but realistic data to illustrate how results could be presented.
| Supplement Matrix Type | DMAA Conc. (ng/mL) | Peak Area (Neat Solvent) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Pre-Workout Powder | 50 | 1,250,000 | 700,000 | 56% | Severe Ion Suppression |
| Herbal Capsule | 50 | 1,250,000 | 950,000 | 76% | Moderate Ion Suppression |
| Liquid Energy Shot | 50 | 1,250,000 | 1,187,500 | 95% | Minimal Ion Suppression |
| Vitamin Tablet | 50 | 1,250,000 | 1,350,000 | 108% | Minor Ion Enhancement |
Visual Guides
The following diagrams illustrate key concepts and workflows for addressing matrix effects.
Caption: Conceptual diagram of ion suppression in the ESI source.
Caption: Workflow for the quantitative evaluation of matrix effects.
Caption: Decision tree for troubleshooting low DMAA signal intensity.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.asistandards.com [info.asistandards.com]
- 9. mdpi.com [mdpi.com]
- 10. Standard Addition as a Method for Quantitative Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability issues of 4-methylhexan-2-amine in solution and storage
This technical support center provides guidance on addressing stability issues of 4-methylhexan-2-amine in solution and during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-methylhexan-2-amine in solution?
A1: The stability of 4-methylhexan-2-amine, a primary aliphatic amine, can be influenced by several factors, including:
-
pH: Solutions at acidic or basic pH can promote hydrolysis. In acidic solutions, the amino group can be protonated, which may alter its reactivity.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine functional group.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.
Q2: What are the recommended general storage conditions for 4-methylhexan-2-amine and its solutions?
A2: While specific stability data is not extensively published, general best practices for storing aliphatic amines suggest the following:
-
Solid Form (as hydrochloride salt): Store in a well-sealed container in a cool, dry place, protected from light.
-
Solutions: Store in tightly capped, light-resistant containers, preferably at refrigerated temperatures (2-8 °C) to minimize degradation. The choice of solvent is also critical; for aqueous solutions, the pH should be controlled.
Q3: What are the potential degradation pathways for 4-methylhexan-2-amine?
A3: Based on the general chemistry of primary amines, potential degradation pathways may include:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of imines, oximes, or further degradation to smaller molecules.
-
Reaction with Carbon Dioxide: In the presence of CO2 (for example, from the air), amines can form carbamates, which can be a pathway to further degradation products.[1]
-
Photodegradation: Exposure to light can provide the energy for radical-initiated degradation reactions.
Q4: How can I determine the stability of my specific 4-methylhexan-2-amine formulation?
A4: A forced degradation study is the recommended approach to understand the stability of your specific formulation.[2][3][4] This involves subjecting the sample to a range of stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradants and establish a stability-indicating analytical method.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency in a 4-methylhexan-2-amine solution over time. | Chemical degradation due to improper storage (e.g., exposure to light, elevated temperature, or air). | 1. Verify storage conditions. Store solutions in amber vials at recommended temperatures.2. Perform a stability study to determine the shelf-life under your storage conditions.3. Analyze for the presence of degradation products using a stability-indicating method like HPLC. |
| Appearance of unknown peaks in the chromatogram of a stored solution. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.2. Use a mass spectrometer (LC-MS) to help elucidate the structure of the unknown peaks. |
| Inconsistent analytical results for the same batch of solution. | Instability of the compound during the analytical procedure or improper sample handling. | 1. Evaluate the stability of the analyte in the analytical solvent and under the conditions of the method.2. Ensure consistent sample preparation and storage before analysis. |
| Precipitation or color change in the solution. | Formation of insoluble degradation products or interaction with the container. | 1. Investigate the chemical compatibility of the solution with the container material.2. Characterize the precipitate to identify its composition. |
Experimental Protocols
Protocol: Forced Degradation Study of 4-Methylhexan-2-amine in Solution
Objective: To investigate the degradation behavior of 4-methylhexan-2-amine under various stress conditions and to identify potential degradation products.
Materials:
-
4-methylhexan-2-amine (or its hydrochloride salt)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-methylhexan-2-amine in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified time (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a light-protected container for a specified time.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of 4-methylhexan-2-amine in each condition.
-
Identify and quantify the major degradation products.
-
Use the data to propose degradation pathways.
-
Data Presentation
Table 1: Example Summary of Forced Degradation Results for 4-Methylhexan-2-amine
| Stress Condition | Duration | Temperature | % Assay of 4-methylhexan-2-amine | % Total Impurities | Major Degradant (RT) |
| 0.1 M HCl | 48 hours | 60°C | 85.2 | 14.8 | 4.5 min |
| 0.1 M NaOH | 48 hours | 60°C | 92.1 | 7.9 | 5.1 min |
| 3% H₂O₂ | 24 hours | RT | 78.5 | 21.5 | 3.8 min, 6.2 min |
| Thermal | 7 days | 80°C | 95.3 | 4.7 | 5.1 min |
| Photolytic | 1.2 million lux hours | RT | 98.1 | 1.9 | Not significant |
Note: This is hypothetical data for illustrative purposes.
Table 2: Example Stability Data for 4-Methylhexan-2-amine Solution (2 mg/mL) at Different Storage Conditions
| Storage Condition | Time Point | % Assay | Appearance | pH |
| 25°C / 60% RH | 0 Months | 100.0 | Clear, colorless | 6.5 |
| 1 Month | 98.2 | Clear, colorless | 6.4 | |
| 3 Months | 95.1 | Clear, colorless | 6.3 | |
| 5°C | 0 Months | 100.0 | Clear, colorless | 6.5 |
| 3 Months | 99.8 | Clear, colorless | 6.5 | |
| 6 Months | 99.5 | Clear, colorless | 6.5 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a comprehensive stability study.
Caption: Illustrative potential degradation pathways for a primary amine.
References
Troubleshooting poor reproducibility in 4-methylhexan-2-amine bioassays
Welcome to the technical support center for 4-methylhexan-2-amine bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the reproducibility of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylhexan-2-amine and what are its primary known effects?
4-methylhexan-2-amine, also known as methylhexanamine or 1,3-dimethylamylamine (DMAA), is a sympathomimetic amine.[1][2] Its physiological effects are similar to epinephrine, leading to increases in blood pressure, heart rate, and blood sugar levels.[1] It was originally developed as a nasal decongestant.[2] While it has been claimed to be a natural component of geranium oil, scientific evidence suggests it is of synthetic origin.[2]
Q2: We are observing significant well-to-well variability in our cell-based assay. What could be the cause?
High variability is a common issue in cell-based assays and can stem from several factors.[3][4] Inconsistent cell seeding is a primary culprit; ensure a homogenous cell suspension and use appropriate techniques to avoid clumping.[4] Another factor can be "edge effects" in microplates, where wells on the perimeter behave differently due to temperature and evaporation gradients. To mitigate this, consider leaving the outer wells empty and filling them with sterile media or PBS. Finally, ensure all reagents, including the 4-methylhexan-2-amine stock solution, are thoroughly mixed before application.
Q3: Our dose-response curve for 4-methylhexan-2-amine is not sigmoidal and appears erratic. What should we check?
An inconsistent dose-response curve can point to issues with compound stability, solubility, or the assay protocol itself. 4-methylhexan-2-amine is an aliphatic amine and its solubility can be influenced by pH.[5] Ensure your compound is fully dissolved in the assay medium and that the pH of the medium does not significantly change upon its addition. It is also crucial to perform a preliminary serial dilution of your sample to determine the optimal concentration range for your specific assay.[6]
Q4: We are seeing a gradual loss of 4-methylhexan-2-amine activity in our stock solutions. How can we improve its stability?
The stability of amine compounds can be sensitive to storage conditions. To maintain the integrity of your 4-methylhexan-2-amine stock, it is recommended to prepare small aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh for each experiment from a thawed aliquot.
Troubleshooting Guides
Issue 1: Poor Reproducibility Between Experiments
Symptoms:
-
Inconsistent IC50/EC50 values across different experimental runs.
-
High standard deviations between replicate plates.
-
Difficulty in replicating published data.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Cell Health & Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.[3][4] |
| Reagent Variability | Use the same lot of reagents (media, serum, etc.) for the duration of a study. If changing lots is unavoidable, perform a bridging study to ensure consistency.[3] |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a calibrated timer and be consistent with the time of day experiments are performed to minimize circadian rhythm effects in cells. |
| Environmental Fluctuations | Ensure incubators are properly calibrated for temperature, CO2, and humidity.[3] Avoid opening the incubator door frequently. |
Issue 2: Low Signal-to-Noise Ratio
Symptoms:
-
Weak signal from positive controls.
-
High background noise.
-
Difficulty in distinguishing between treated and untreated wells.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Cell Density | Optimize cell seeding density to maximize the assay window. The cell number should be high enough for a measurable signal but avoid over-confluence.[3] |
| Incorrect Reagent Concentration | Re-evaluate the concentrations of all assay reagents, including detection antibodies or substrates. |
| Inappropriate Plate Type | Use the correct microplate for your assay type: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[6] |
| Interference from Compound | 4-methylhexan-2-amine may interfere with certain assay readouts. Run a control plate with the compound and assay reagents but without cells to check for direct interference. |
Experimental Protocols
Protocol 1: General Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of 4-methylhexan-2-amine dilutions in assay medium.
-
Cell Treatment: Remove the culture medium from the cells and add the 2X 4-methylhexan-2-amine dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Quantification of 4-methylhexan-2-amine in Biological Samples (Adapted from LC-MS/MS methods)
This protocol provides a general workflow. Specific parameters will need to be optimized for your equipment and sample type.
-
Sample Preparation:
-
For urine samples, a simple dilution may be sufficient.[7]
-
For plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.
-
-
Liquid Chromatography Separation:
-
Use a C8 or C18 reverse-phase column.[7]
-
Employ a gradient mobile phase, for example, starting with a high aqueous component (e.g., water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Detection:
-
Quantification:
-
Prepare a standard curve using known concentrations of 4-methylhexan-2-amine in a matrix that mimics your samples.
-
Calculate the concentration in your unknown samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility.
Caption: Hypothesized signaling pathway for 4-methylhexan-2-amine.
Caption: A typical experimental workflow for a cell-based bioassay.
References
- 1. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. marinbio.com [marinbio.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DMAA Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of 1,3-dimethylamylamine (DMAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding signal suppression in the mass spectrometric detection of DMAA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal suppression when analyzing DMAA by LC-MS/MS?
Signal suppression in the analysis of 1,3-dimethylamylamine (DMAA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common issue that can significantly impact data quality and reproducibility. The primary causes are multifactorial and often related to the sample matrix and chromatographic conditions.
-
Matrix Effects: This is the most significant contributor to signal suppression. Co-eluting endogenous or exogenous compounds from the sample matrix can compete with DMAA for ionization in the mass spectrometer's source. Common interfering substances in biological matrices like plasma and urine include phospholipids, salts, and metabolites. In dietary supplements, complex herbal extracts and other active ingredients can also cause significant matrix effects.
-
Ionization Competition: Electrospray ionization (ESI), a common technique for DMAA analysis, is susceptible to competition for charge. If co-eluting compounds have a higher affinity for ionization than DMAA, they will be preferentially ionized, leading to a suppressed signal for the analyte of interest.
-
Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. While additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause significant ion suppression. Conversely, additives like formic acid can enhance the signal.[1]
-
High Analyte Concentration: Although less common, excessively high concentrations of DMAA or a co-eluting internal standard can lead to self-suppression.
Q2: I'm observing low signal intensity for DMAA even after performing a protein precipitation. What could be the issue?
While protein precipitation (PPT) is a straightforward method for sample cleanup, it is often the least effective at removing matrix components that cause ion suppression.[2] If you are still experiencing low signal intensity after PPT, consider the following:
-
Incomplete Removal of Phospholipids: Phospholipids are a major cause of ion suppression in plasma and serum samples and are not effectively removed by simple protein precipitation with acetonitrile or methanol. These lipids can co-elute with DMAA and suppress its ionization.
-
Insufficient Dilution: If the sample is not sufficiently diluted after precipitation, the concentration of remaining matrix components may still be high enough to cause significant signal suppression.
-
Analyte Co-precipitation: In some cases, the analyte of interest can co-precipitate with the proteins, leading to lower recovery and a weaker signal.
To address this, you can try a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing interfering substances.
Q3: Which sample preparation method is most effective for reducing signal suppression of DMAA?
The most effective sample preparation method depends on the sample matrix and the required sensitivity. Here is a comparison of common techniques:
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences and achieving the cleanest extracts. Mixed-mode cation exchange SPE is particularly well-suited for basic compounds like DMAA, as it provides a high degree of selectivity.
-
Liquid-Liquid Extraction (LLE): A highly effective technique for reducing matrix effects, especially for removing highly polar or non-polar interferences. LLE can provide clean extracts and good analyte recovery.
-
Protein Precipitation (PPT): The simplest and fastest method, but as mentioned, it is the least effective at removing matrix components and is more prone to ion suppression.
Q4: What are the key considerations when selecting an internal standard for DMAA quantification?
The use of a suitable internal standard (IS) is crucial for accurate quantification and can help compensate for signal suppression. Key considerations include:
-
Structural Similarity: The ideal IS is a stable isotope-labeled version of the analyte (e.g., DMAA-d3). This ensures that the IS and the analyte have nearly identical chemical and physical properties, co-elute chromatographically, and experience the same degree of ion suppression.
-
Co-elution: The IS must co-elute with the analyte for effective compensation of matrix effects.
-
No Interference: The IS should not interfere with the detection of the analyte or other compounds in the sample.
-
Appropriate Concentration: An excessively high concentration of the internal standard can cause ion suppression of the analyte.[3] A common choice of internal standard for DMAA is 2-aminoheptane.[4]
Q5: How can I optimize my chromatographic conditions to minimize signal suppression?
Chromatographic optimization plays a vital role in separating DMAA from co-eluting matrix components.
-
Mobile Phase Additives: Use mobile phase additives that enhance ionization, such as 0.1% formic acid.[1] Avoid additives known to cause suppression, like TFA.
-
Gradient Elution: Employ a gradient elution profile that effectively separates DMAA from the "matrix effect zone," which often appears at the beginning and end of the chromatographic run.
-
Column Chemistry: Utilize a column with appropriate selectivity for basic compounds. While C18 columns are commonly used, aqueous normal-phase chromatography has also been shown to be effective for separating DMAA from other polar compounds in dietary supplements.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the mass spectrometric analysis of DMAA.
Guide 1: Low or No DMAA Signal
This guide will help you diagnose the cause of a weak or absent DMAA signal.
Caption: Troubleshooting workflow for low or no DMAA signal.
Guide 2: Poor Peak Shape
This guide addresses common issues related to DMAA peak shape in your chromatogram.
Caption: Troubleshooting guide for poor DMAA peak shape.
Experimental Protocols
This section provides detailed methodologies for common sample preparation techniques used to reduce signal suppression in DMAA analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for DMAA in Complex Matrices
This protocol is adapted from a method for the extraction of DMAA from geranium plants and is suitable for complex botanical matrices.[4][6]
1. Sample Homogenization and Extraction:
-
Weigh approximately 10 g of the homogenized sample into a suitable container.
-
Add 50 mL of 0.5 M hydrochloric acid (HCl).
-
Sonicate the mixture for 60 minutes.
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Collect the supernatant.
2. Liquid-Liquid Partition:
-
Take 4 mL of the supernatant and add 2 mL of hexane to a glass tube.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
The aqueous (lower) layer contains the DMAA. Carefully remove and discard the hexane (upper) layer.
3. Analysis:
-
The resulting aqueous extract can be directly injected into the LC-MS/MS system or diluted further with the mobile phase if necessary.
Protocol 2: Protein Precipitation (PPT) for DMAA in Plasma
This protocol is a simple and rapid method for preparing plasma samples for DMAA analysis.[4]
1. Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile (or trichloroacetic acid solution).
-
Vortex the mixture for 1 minute to precipitate the proteins.
2. Centrifugation:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
3. Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or vial.
4. Analysis:
-
The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
Protocol 3: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) for DMAA
This is a generic protocol for the extraction of basic compounds like DMAA from biological fluids and can be adapted for specific needs.[7]
1. Sample Pre-treatment:
-
Dilute 1 mL of the sample (e.g., urine, plasma) with 1 mL of 50 mM ammonium acetate (pH 6).
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (e.g., C8/SCX) SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove polar interferences.
-
Wash with 1 mL of 1 M acetic acid.
-
Wash with 1 mL of methanol to remove non-polar interferences.
5. Elution:
-
Elute the DMAA from the cartridge with 1-2 mL of 5% ammonium hydroxide in methanol.
6. Analysis:
-
The eluate can be evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.
Data Presentation
The following tables summarize quantitative data on the effectiveness of different sample preparation methods for DMAA analysis.
Table 1: Comparison of Recovery Rates for Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Geranium Plant | 1,3-DMAA | 85.1 - 104.9 | [4][6] |
| 1,4-DMAA | 82.9 - 101.8 | [4][6] | ||
| Protein Precipitation (TCA) | Human Plasma | DMAA | 92.4 - 97.4 | [4] |
Table 2: Impact of Purification on DMAA Signal Intensity in Geranium Extract
| Sample Treatment | Analyte | Relative Signal Intensity Increase after Purification | Reference |
| HCl Extract with Hexane Wash | 1,3-DMAA | ~35% | [4] |
| 1,4-DMAA | ~20% | [4] |
Signaling Pathways and Workflows
This section provides visual representations of experimental workflows and logical relationships to aid in understanding and troubleshooting.
Caption: Overview of different sample preparation workflows for DMAA analysis.
References
- 1. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 1,3-dimethylamylamine and other polar compounds in a dietary supplement formulation using aqueous normal phase chromatography with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Technical Support Center: Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-amino-4-methylhexane (also known as DMAA) diastereomers.
Frequently Asked Questions (FAQs)
1. What are the common methods for separating the diastereomers of 2-amino-4-methylhexane?
The primary methods for separating the diastereomers of 2-amino-4-methylhexane include:
-
Gas Chromatography (GC) with a chiral stationary phase (CSP), often requiring derivatization of the amino group.
-
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, which can offer faster separations.
-
Diastereomeric Salt Crystallization , which involves reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated based on differences in solubility.
-
Capillary Electrophoresis (CE) with a chiral selector in the buffer.
2. How many diastereomers does 2-amino-4-methylhexane have?
2-amino-4-methylhexane has two chiral centers, which means it can exist as four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These form two pairs of enantiomers, which are diastereomers to the other pair.
3. Do I need to derivatize 2-amino-4-methylhexane for chiral GC analysis?
Yes, derivatization is highly recommended for the GC analysis of 2-amino-4-methylhexane. The primary amino group can cause peak tailing and poor chromatographic performance on many GC columns. Derivatization with reagents like pentafluoropropionic anhydride (PFPA) or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) improves volatility and chromatographic peak shape, facilitating better separation on a chiral stationary phase.
4. What type of HPLC column is best for separating 2-amino-4-methylhexane diastereomers?
Polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, are generally a good starting point for the chiral separation of amines like 2-amino-4-methylhexane.[1] Columns like Chiralcel® OD-H and Chiralpak® AD have shown success in separating a wide range of basic compounds.[1]
5. Can I separate the diastereomers without a chiral column?
Yes, it is possible to separate diastereomers on a standard achiral column (like a C18 column) after derivatizing the 2-amino-4-methylhexane with a chiral derivatizing agent. This reaction creates diastereomers that have different physical properties and can be separated by standard chromatography.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a starting point for the separation of all four diastereomers of 2-amino-4-methylhexane after derivatization.
Objective: To separate and identify the four diastereomers of 2-amino-4-methylhexane.
Derivatization Agent: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
Experimental Workflow:
Caption: Workflow for GC-MS analysis of 2-amino-4-methylhexane diastereomers.
GC-MS Parameters:
| Parameter | Value |
| Column | 5% Diphenyl-95% dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | Start at 140 °C, ramp to 215 °C |
| Flow Rate | 1 mL/min |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (MS) |
Reference: Preliminary data suggests this method can separate the four diastereomers within 12 minutes.[2]
High-Performance Liquid Chromatography (HPLC) Method Development Strategy
Objective: To develop an HPLC method for the baseline separation of 2-amino-4-methylhexane diastereomers.
Method Development Workflow:
Caption: HPLC method development strategy for chiral separation.
Initial Screening Conditions:
| Parameter | Normal Phase | Reversed Phase |
| Columns | Chiralcel® OD-H, Chiralpak® AD | Chiralcel® OD-RH, Chiralpak® AD-R |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v) |
| Additive | 0.1% Diethylamine (DEA) for basic compounds | 0.1% Trifluoroacetic Acid (TFA) if needed |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV (e.g., 210 nm) or MS | UV (e.g., 210 nm) or MS |
Note: This is a starting point. The mobile phase composition, additives, and other parameters should be systematically varied to achieve optimal separation.
Diastereomeric Salt Crystallization
This protocol provides a general framework for the separation of 2-amino-4-methylhexane diastereomers via crystallization.
Objective: To separate the enantiomeric pairs of 2-amino-4-methylhexane through the formation and crystallization of diastereomeric salts.
General Procedure:
Caption: General workflow for diastereomeric salt crystallization.
Key Parameters to Optimize:
| Parameter | Description |
| Chiral Resolving Agent | Tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) are common for resolving amines.[3] |
| Solvent | The choice of solvent is critical and will influence the solubility of the diastereomeric salts. Alcohols or aqueous mixtures are often used. |
| Stoichiometry | The molar ratio of the resolving agent to the racemic amine should be optimized. |
| Temperature | The crystallization temperature profile (cooling rate) can significantly impact the purity of the isolated diastereomer. |
Troubleshooting Guides
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or on the column. - Incomplete derivatization. | - Use a deactivated liner. - Trim the first few centimeters of the column. - Optimize derivatization conditions (time, temperature, reagent excess). |
| Peak Splitting or Broadening | - Improper column installation. - Incompatible solvent for splitless injection. - Column overload. | - Ensure the column is cut cleanly and installed at the correct depth in the injector. - Use a solvent that is compatible with the stationary phase. - Dilute the sample. |
| Poor Resolution of Diastereomers | - Suboptimal oven temperature program. - Incorrect flow rate. - Inappropriate chiral stationary phase. | - Optimize the temperature ramp rate; a slower ramp can improve resolution. - Adjust the flow rate to the column's optimal linear velocity. - Screen different chiral GC columns. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated syringe or injector. | - Run a blank gradient after each sample. - Clean the syringe and injector port. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Separation of Enantiomers | - Inappropriate chiral stationary phase. - Mobile phase composition is not optimal. | - Screen different types of chiral columns (e.g., polysaccharide, Pirkle, cyclodextrin). - Systematically vary the mobile phase composition (e.g., ratio of organic modifier to hexane in normal phase). |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the silica support. - Mismatch between sample solvent and mobile phase. | - Add a basic modifier like diethylamine (DEA) to the mobile phase for basic analytes. - Dissolve the sample in the mobile phase. |
| Unstable Retention Times | - Column not equilibrated. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven to maintain a constant temperature. |
| Low Resolution | - Mobile phase too strong or too weak. - High flow rate. - Inappropriate temperature. | - Optimize the mobile phase composition to achieve a good balance between retention and separation. - Reduce the flow rate. - Investigate the effect of temperature on the separation; sometimes sub-ambient temperatures improve chiral resolution. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]
- 3. researchgate.net [researchgate.net]
Best practices for handling and disposal of 4-methylhexan-2-amine HCl
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 4-methylhexan-2-amine HCl. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems that may arise when working with 4-methylhexan-2-amine HCl.
1. Handling and Storage
-
Q: What are the primary hazards associated with 4-methylhexan-2-amine HCl?
-
A: 4-Methylhexan-2-amine HCl is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. It is important to handle this compound with appropriate personal protective equipment (PPE).
-
-
Q: What personal protective equipment (PPE) should I use when handling 4-methylhexan-2-amine HCl?
-
A: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a respirator may be necessary to avoid inhaling dust particles.
-
-
Q: The 4-methylhexan-2-amine HCl powder appears clumpy. Is it still usable?
-
A: 4-Methylhexan-2-amine HCl can be hygroscopic, meaning it absorbs moisture from the air, which can cause clumping. While it may still be usable, the water content could affect reaction stoichiometry. For moisture-sensitive reactions, it is recommended to dry the compound under vacuum. To prevent clumping, store it in a tightly sealed container in a desiccator or a dry, cool place.
-
-
Q: How should I store 4-methylhexan-2-amine HCl?
-
A: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed to prevent moisture absorption.
-
2. Experimental Procedures
-
Q: I am trying to perform a reaction with 4-methylhexan-2-amine HCl, but it is not dissolving in my organic solvent. What can I do?
-
A: As a hydrochloride salt, this compound has high polarity and is generally soluble in water and some polar protic solvents like methanol and ethanol, but has low solubility in many common aprotic organic solvents. For reactions requiring an aprotic solvent, you will likely need to "free-base" the amine. This involves dissolving the HCl salt in an aqueous solution and adding a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the amine, which can then be extracted into an organic solvent.
-
-
Q: My N-alkylation reaction with 4-methylhexan-2-amine is resulting in multiple products (over-alkylation). How can I improve the selectivity for mono-alkylation?
-
A: Over-alkylation is a common side reaction when using primary amines. To favor mono-alkylation, you can try the following:
-
Use a large excess of the primary amine relative to the alkylating agent.
-
Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
-
Consider using a protecting group strategy if the above methods are not effective.
-
-
-
Q: During the workup of my reaction, I am having trouble separating my N-alkylated product from the unreacted 4-methylhexan-2-amine. What is the best way to do this?
-
A: An acid wash is an effective method for removing unreacted primary and secondary amines. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic amines will be protonated and move into the aqueous layer, while your potentially less basic tertiary amine product (if fully alkylated) may remain in the organic layer. The separation can then be confirmed by thin-layer chromatography (TLC).
-
3. Disposal
-
Q: How do I properly dispose of unused 4-methylhexan-2-amine HCl?
-
A: Unused 4-methylhexan-2-amine HCl should be disposed of as hazardous chemical waste. It should not be poured down the drain or thrown in the regular trash. Follow your institution's specific guidelines for chemical waste disposal, which typically involve placing it in a clearly labeled, sealed container for collection by your environmental health and safety department.
-
-
Q: What is the correct procedure for disposing of reaction waste containing 4-methylhexan-2-amine HCl and organic solvents?
-
A: Reaction waste should be collected in a designated hazardous waste container that is compatible with all components of the mixture. The container must be clearly labeled with all chemical constituents. Do not mix incompatible waste streams.
-
-
Q: How do I decontaminate glassware that has been in contact with 4-methylhexan-2-amine HCl?
-
A: Rinse the glassware with a suitable solvent (e.g., water or ethanol) to remove the bulk of the chemical. The initial rinseate should be collected and disposed of as hazardous waste. After the initial rinse, the glassware can typically be washed with soap and water.
-
Data Presentation
Physicochemical and Toxicological Data for 4-Methylhexan-2-amine HCl
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈ClN | [Generic Safety Data Sheet] |
| Molecular Weight | 151.68 g/mol | [Generic Safety Data Sheet] |
| Appearance | White to off-white solid/powder | [Generic Safety Data Sheet] |
| Melting Point | 128-132 °C | [Generic Safety Data Sheet] |
| Solubility | Soluble in water | [Generic Safety Data Sheet] |
| Acute Oral LD50 (Rat) | Harmful if swallowed | [Generic Safety Data Sheet] |
| Skin Irritation | Causes skin irritation | [Generic Safety Data Sheet] |
| Eye Irritation | Causes serious eye irritation | [Generic Safety Data Sheet] |
Experimental Protocols
Protocol: Reductive Amination of an Aldehyde with 4-Methylhexan-2-amine
This protocol is a representative example of a common reaction involving a primary amine. Note: This is a general procedure and may need to be optimized for specific substrates.
Materials:
-
4-methylhexan-2-amine HCl
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Free-basing the amine:
-
Dissolve 4-methylhexan-2-amine HCl (1.0 eq) in deionized water.
-
Slowly add 1 M NaOH solution while stirring until the pH of the solution is >10.
-
Extract the free amine into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the free amine. Caution: The free amine is volatile.
-
-
Reductive Amination:
-
Dissolve the free 4-methylhexan-2-amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Visualizations
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of 4-methylhexan-2-amine HCl.
Caption: A logical troubleshooting guide for a reductive amination reaction involving 4-methylhexan-2-amine.
Addressing solubility challenges of methylhexanamine in non-polar solvents
Technical Support Center: Methylhexanamine Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with methylhexanamine in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my methylhexanamine (DMAA) not dissolving in a non-polar solvent like hexane or toluene?
Methylhexanamine has an amphiphilic chemical structure, meaning it contains both polar and non-polar regions.[1] The molecule consists of a polar primary amine group (-NH2) and a non-polar seven-carbon aliphatic backbone.[1] While the carbon backbone has an affinity for non-polar solvents, the polar amine group requires polar interactions, such as hydrogen bonding, for effective solvation.[1] Purely non-polar solvents cannot adequately solvate the polar amine head, leading to limited solubility.[1]
Q2: What is the general solubility profile of methylhexanamine?
Precise quantitative solubility data (e.g., in mg/mL) is not consistently available across a wide range of non-polar solvents in published literature. However, a qualitative profile can be assembled based on its physicochemical properties and available data. The molecule is a weak base and its solubility is highly dependent on the solvent's polarity and its own protonation state.[2]
Table 1: Qualitative Solubility Profile of Methylhexanamine (Free Base)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol | Slightly Soluble to Very Soluble | The amine group can form hydrogen bonds with the solvent.[1] Solubility in water decreases as the non-polar carbon chain size increases.[3] Ethanol is a very good solvent.[4] |
| Polar Aprotic | DMSO, Acetonitrile | Soluble | These solvents can solvate the polar amine group without protonating it. |
| Moderately Non-Polar | Diethyl Ether, Chloroform | Very Soluble | These solvents offer a balance, capable of solvating both the alkyl chain and, to some extent, the polar amine group through dipole-dipole interactions.[4] |
| Highly Non-Polar | Hexane, Toluene, Heptane | Limited to Poor | These solvents lack any polarity to effectively solvate the polar amine group, leading to poor interaction and low solubility.[1] |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Very Soluble | The amine acts as a base, forming a protonated ammonium salt (R-NH₃⁺), which is an ionic compound and highly soluble in aqueous media.[4] |
Q3: How can I increase the solubility of methylhexanamine in my non-polar solvent system?
There are three primary strategies to address this challenge:
-
Co-Solvency: This is the most common and effective method. It involves adding a small amount of a secondary solvent (a co-solvent) that is miscible with the primary non-polar solvent but has higher polarity.[5][6] This co-solvent helps to bridge the polarity gap between the methylhexanamine and the non-polar solvent.[5]
-
Temperature Adjustment: The solubility of most organic solids, including methylhexanamine, generally increases with temperature.[1] Carefully heating the solvent system may improve dissolution.
-
Use of Surfactants: For specific applications like formulation development, surfactants can be used to create micelles that encapsulate the methylhexanamine molecule, increasing its apparent solubility in the bulk medium.
Q4: Which co-solvents are most effective for non-polar systems?
The ideal co-solvent should be miscible with your primary non-polar solvent and have enough polarity to interact with methylhexanamine's amine group. Common choices include:
-
Alcohols: Ethanol or isopropanol.
-
Ethers: Tetrahydrofuran (THF).
-
Chlorinated Solvents: Chloroform or dichloromethane.
It is recommended to start with a small percentage of the co-solvent (e.g., 1-10% v/v) and incrementally increase it until the desired solubility is achieved.
Q5: Will adjusting the pH of my system improve solubility in a non-polar solvent?
No, adjusting the pH with acid will be counterproductive. Methylhexanamine is a weak base. Adding an acid will protonate the amine group, forming an ammonium salt.[2] This salt is ionic and highly polar, making it even less soluble in non-polar solvents. For solubility in non-polar media, you must ensure the methylhexanamine remains in its neutral, free-base form.
Troubleshooting Guides & Protocols
This section provides a logical workflow for addressing solubility issues and a detailed protocol for systematically measuring solubility.
Guide 1: Troubleshooting Workflow for Solubility Enhancement
If you are facing poor solubility, follow this decision-making workflow to identify an appropriate strategy.
Caption: A decision tree for troubleshooting poor solubility.
The diagram below illustrates the mechanism by which a co-solvent enhances solubility.
Caption: Conceptual model of co-solvency mechanism.
Experimental Protocols
Protocol 1: General Method for Equilibrium Solubility Determination
This protocol describes a standard "shake-flask" method to determine the equilibrium solubility of methylhexanamine in a chosen solvent system.[7][8] It is crucial that the solvent and solute are pure and the temperature is precisely controlled throughout the experiment.[7]
Materials:
-
Methylhexanamine (pure, free-base form)
-
Chosen solvent or solvent/co-solvent mixture
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS)
Procedure:
-
Preparation: Add an excess amount of methylhexanamine to a glass vial. The goal is to have undissolved solid remaining at the end to ensure saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent system to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for an extended period (24-48 hours is standard) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with an appropriate solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC).
-
Calculation: The determined concentration represents the equilibrium solubility of methylhexanamine in that solvent system at the specified temperature. It is recommended to perform at least three replicate determinations.[8]
Caption: Workflow for experimental solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Validation & Comparative
Comparative Analysis of 4-Methylhexan-2-amine and Amphetamine: A Pharmacological Guide
This guide provides a detailed comparative analysis of the pharmacological, physiological, and behavioral effects of 4-methylhexan-2-amine (also known as DMAA or methylhexanamine) and amphetamine. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective data presentation, experimental methodologies, and mechanistic insights.
Introduction and Chemical Profiles
4-Methylhexan-2-amine (DMAA) is a simple aliphatic amine that was initially developed by Eli Lilly and Company and marketed as a nasal decongestant in the 1940s.[1][2] It was later reintroduced into the market as a component in dietary and sports supplements, often touted as a "natural" stimulant derived from geranium oil, a claim that lacks scientific consensus.[1][3] Structurally, it is a straight-chain alkylamine.
Amphetamine is a potent central nervous system (CNS) stimulant belonging to the phenethylamine class.[4] It exists as two stereoisomers, dextroamphetamine and levoamphetamine, with the dextro-isomer being the more potent CNS stimulant.[4] Amphetamine and its derivatives are FDA-approved medications for the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[5][6]
Mechanism of Action: A Comparative Overview
Both 4-methylhexan-2-amine and amphetamine function as indirect-acting sympathomimetic agents, primarily by increasing the synaptic concentrations of catecholamine neurotransmitters, such as dopamine (DA) and norepinephrine (NE). However, their underlying mechanisms exhibit significant differences in complexity and potency.
Amphetamine exerts a multi-faceted influence on monoaminergic neurons. Its primary mechanisms include:
-
Transporter Inhibition: It competitively inhibits the reuptake of DA and NE by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET).[7]
-
Vesicular Disruption: Amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading monoamines into synaptic vesicles for storage. This leads to an accumulation of neurotransmitters in the neuronal cytosol.[5][7]
-
Reverse Transport (Efflux): By interacting with monoamine transporters, amphetamine can induce a conformational change that reverses their function, causing them to transport neurotransmitters out of the presynaptic neuron and into the synaptic cleft.[8]
-
MAO Inhibition: At higher concentrations, amphetamine can inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, further increasing their cytosolic levels.[4][9]
4-Methylhexan-2-amine (DMAA) appears to have a more constrained mechanism of action. Experimental evidence indicates that it acts as a competitive inhibitor of the dopamine and norepinephrine transporters.[10][11] Studies show that DMAA binds to the DAT substrate binding site, similar to amphetamine, and can stimulate DAT endocytosis.[10] However, it is substantially less potent than amphetamine and is not known to induce significant reverse transport or interact with VMAT2 to the same extent.
Comparative Pharmacodynamics: Transporter Inhibition
The primary molecular targets for both compounds are the plasma membrane monoamine transporters. The potency of a compound to inhibit transporter function is typically measured by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.
| Target Transporter | Compound | IC₅₀ (µM) | Source |
| Human Dopamine Transporter (hDAT) | d-Amphetamine | 0.66 | [10] |
| 4-Methylhexan-2-amine (DMAA) | 29.4 | [10] |
Data presented are from a single comparative in vitro study using HEK-293 cells expressing the human dopamine transporter to ensure comparability.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro assays designed to measure the interaction of compounds with monoamine transporters. A representative protocol for an uptake inhibition assay is detailed below.
Protocol: Monoamine Transporter Uptake Inhibition Assay
-
Cell Culture/Synaptosome Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells are stably or transiently transfected to express the human transporter of interest (e.g., hDAT, hNET).[10][12] Cells are cultured to confluence on 96-well plates.
-
Synaptosomes: Alternatively, synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions. For DAT assays, the caudate is used; for NET and SERT, the whole brain minus the cerebellum and caudate is used.[13][14] Tissue is homogenized in ice-cold sucrose buffer and purified via centrifugation.[13]
-
-
Uptake Assay Procedure:
-
Cells or synaptosomes are washed and pre-incubated in a Krebs-phosphate buffer (pH 7.4) for approximately 10 minutes at 37°C.[13][15]
-
A range of concentrations of the test compound (e.g., DMAA or amphetamine) is added to the wells.
-
The uptake reaction is initiated by adding a constant, low concentration of a radiolabeled substrate, such as [³H]dopamine for DAT assays.[10][13]
-
To ensure transporter specificity, unlabeled blockers for other transporters are often included in the buffer (e.g., citalopram to block SERT during a DAT assay).[14]
-
-
Termination and Quantification:
-
After a short incubation period (typically 5-10 minutes), the uptake process is terminated rapidly. This is achieved by washing the cells with ice-cold buffer and using rapid vacuum filtration through glass fiber filters to separate the cells/synaptosomes from the buffer containing the free radioligand.[12][13]
-
The radioactivity trapped on the filters, which corresponds to the amount of [³H]dopamine transported into the cells, is quantified using a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine) and is subtracted from all values.
-
The data are plotted as percent inhibition versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[12]
-
Comparative Physiological and Behavioral Effects
The differences in pharmacodynamic potency and mechanism translate to distinct physiological and behavioral profiles.
| Effect Category | Amphetamine | 4-Methylhexan-2-amine (DMAA) |
| Primary Use | FDA-approved for ADHD, narcolepsy.[5] | Formerly a nasal decongestant; later used in unregulated dietary supplements.[1] |
| Stimulant Effects | Potent CNS stimulant causing euphoria, increased wakefulness, and focus.[6][9] | Milder stimulant effects; described as less stimulating to the mind than amphetamine.[2] |
| Cognitive Effects | Improves cognitive control, reaction time, and delays fatigue at therapeutic doses.[6] | Marketed as an athletic performance enhancer, but robust clinical evidence is limited.[3] |
| Cardiovascular | Increases heart rate and blood pressure; risk of tachycardia.[5] | Known to narrow blood vessels and elevate blood pressure, which may lead to adverse cardiovascular events.[1][3] |
| Adverse Effects | Insomnia, irritability, dry mouth, risk of dependence, and psychosis at high doses.[5][16] | Headache, nervousness, tremors; associated with adverse events including shortness of breath and heart attack.[1][11] |
A notable difference is amphetamine's significant impact on the brain's reward system via potent dopamine release, which contributes to its therapeutic effects in ADHD and its potential for misuse.[6][7] DMAA's effects are primarily driven by norepinephrine and, to a lesser extent, dopamine transporter inhibition, resulting in sympathomimetic effects like increased blood pressure and heart rate without the pronounced central effects of amphetamine.[3]
Conclusion
While both 4-methylhexan-2-amine and amphetamine are classified as indirect-acting sympathomimetics that interact with monoamine transporters, they are pharmacologically distinct compounds.
-
Potency: Amphetamine is significantly more potent, particularly at the dopamine transporter, with an IC₅₀ value approximately 45-60 times lower than that of DMAA.
-
Mechanism: Amphetamine possesses a complex mechanism involving transporter inhibition, VMAT2 disruption, and promotion of neurotransmitter efflux. DMAA's primary action appears to be limited to competitive inhibition of DAT and NET.
-
Effects: These pharmacological differences result in amphetamine being a potent CNS stimulant with profound effects on cognition and mood, warranting its use as a prescription therapeutic. DMAA produces milder stimulation with more pronounced peripheral sympathomimetic effects on the cardiovascular system.
This analysis underscores the importance of detailed pharmacological characterization to differentiate structurally similar compounds and predict their physiological and therapeutic outcomes.
References
- 1. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 2. 4-Methyl-2-hexanamine hydrochloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 5. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 10. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 14. 2.3. Transporter Release Assays [bio-protocol.org]
- 15. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Validation of a Novel Analytical Method for 1,3-DMAA Detection in Supplements
The detection of 1,3-dimethylamylamine (1,3-DMAA), a stimulant found in some dietary and sports nutrition supplements, is a critical analytical challenge due to safety concerns and regulatory scrutiny. This guide provides a comparative analysis of a novel pH-switchable deep eutectic solvent-based liquid phase microextraction (DES-LPME) method followed by high-performance liquid chromatography with a diode-array detector (HPLC-DAD) against established analytical techniques for 1,3-DMAA detection. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Comparison of Analytical Method Performance
The performance of the novel DES-LPME-HPLC-DAD method is compared with traditional methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Direct Analysis in Real Time-Mass Spectrometry (DART-MS). The following table summarizes the key validation parameters for each method.
| Validation Parameter | Novel DES-LPME-HPLC-DAD | LC-MS/MS | GC-MS | DART-QToF-MS | ¹H NMR |
| Linearity Range | 0.05–100 µg/kg[1] | 0.10–10.00 ng/mL[2][3] | 0.2–0.8 mg/mL (derivatized)[4] | Not explicitly stated | 1–21 g/kg[5] |
| Accuracy (Recovery) | 90%–109%[1] | 85.1%–104.9%[2][3] | 85%–105% (spiked)[5] | Not explicitly stated | 96% (average)[5] |
| Precision (RSD) | Intra-day: 2.7%, Inter-day: 5.3%[1] | 2.9%–11.0%[2][3] | 1% (for an authentic sample)[5] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.02 µg/kg[1] | 1–2 pg (instrumental)[2][3] | Not explicitly stated | 10 ng/mL[6] | 0.03 g/kg[5] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.08 g/kg[5] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the novel and established analytical techniques are outlined below.
Novel Method: pH-Switchable Deep Eutectic Solvent-Based Liquid Phase Microextraction (DES-LPME) with HPLC-DAD
This method utilizes a pH-switchable deep eutectic solvent for the extraction of 1,3-DMAA from supplement samples, followed by analysis using HPLC-DAD.[1]
1. Sample Preparation:
-
Homogenize the supplement sample.
-
Accurately weigh a portion of the homogenized sample.
-
Dissolve the sample in a suitable solvent.
2. Microextraction Procedure:
-
Add 50 µL of the deep eutectic solvent to the sample solution.[1]
-
Induce phase separation by adding 100 µL of 4 mol/L KOH.[1]
-
Vortex for 40 seconds to facilitate the extraction of 1,3-DMAA into the DES phase.[1]
-
Centrifuge to separate the phases.
-
Collect the DES phase and back-extract the analyte by adding 100 µL of 4 mol/L HCl.[1]
3. HPLC-DAD Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Optimized using a 32 full factorial design.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 240 nm.[1]
-
Inject the acidic aqueous phase containing the extracted 1,3-DMAA into the HPLC system.
-
Quantify 1,3-DMAA based on the peak area at the specified retention time.
Established Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and reliable method for the determination of 1,3-DMAA in supplements.[2][3]
1. Sample Preparation:
2. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: Optimized for the separation of 1,3-DMAA.
-
Detection: Tandem mass spectrometry (MS/MS) to monitor specific transitions for 1,3-DMAA.
-
The analysis of 1,3-DMAA by LC-MS/MS often results in two peaks due to the presence of two chiral centers, leading to four stereoisomers that can be separated into two diastereomeric pairs.[4]
Established Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 1,3-DMAA typically requires derivatization to improve its chromatographic properties.[4]
1. Sample Preparation and Derivatization:
-
Extract 1,3-DMAA from the supplement matrix.
-
Derivatize the extracted 1,3-DMAA with an appropriate reagent, such as pentafluoropropionic anhydride (PFPA), to increase its volatility and thermal stability.[4]
2. GC-MS Analysis:
-
Column: A suitable capillary column for the separation of the derivatized analyte. A chiral column can be used to separate the stereoisomers.[4]
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[7]
Visualizations
The following diagrams illustrate the experimental workflow of the novel DES-LPME-HPLC-DAD method and a comparison of its performance against established methods.
Caption: Experimental workflow for 1,3-DMAA detection using DES-LPME-HPLC-DAD.
Caption: Comparison of key performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast Identification of 1,3-Dimethylamylamine Using Direct Analysis in Real Time-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loyola eCommons - Undergraduate Research and Engagement Symposium: Derivatization of 1,3-dimethylamylamine and Analysis by GC-MS [ecommons.luc.edu]
A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Methylhexanamine
A detailed guide for researchers and drug development professionals on the cross-validation of two powerful analytical techniques for the detection of the stimulant methylhexanamine.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of methylhexanamine (MHA), also known as 1,3-dimethylamylamine (DMAA). For researchers and professionals in drug development and anti-doping, the choice of analytical methodology is critical for ensuring accuracy, sensitivity, and reliability. This document outlines the experimental protocols and presents a summary of performance data to aid in the selection and validation of the most suitable method for their specific needs.
Introduction to Methylhexanamine and Analytical Challenges
Methylhexanamine is a stimulant that has been illicitly included in dietary and sports nutrition supplements.[1][2] Its detection and quantification are of significant interest to regulatory bodies and anti-doping agencies. The analysis of MHA presents certain challenges due to its small, polar, and volatile nature, which can complicate chromatographic retention and separation.[3] Both GC-MS and LC-MS/MS are widely employed for the analysis of MHA in various matrices, including urine and supplement products.[1][4]
Comparative Quantitative Data
The performance of GC-MS and LC-MS/MS for the analysis of methylhexanamine can be evaluated through key validation parameters. The following table summarizes typical performance characteristics for each method based on published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 5–7 ng/mL | 1-2 pg (instrumental) |
| Limit of Quantification (LOQ) | 14–20 ng/mL | 1–2 ng/g (in plant sample) |
| Linearity (r²) | > 0.98 | > 0.99 |
| Precision (RSD%) | < 10% | 2.9%–11.7% |
| Accuracy (Recovery %) | 92%–110% | 82.9%–104.9% |
Experimental Workflow: A Cross-Validation Approach
A robust cross-validation of analytical methods is essential to ensure the reliability and interchangeability of results. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS/MS for methylhexanamine analysis.
Workflow for Cross-Validation of GC-MS and LC-MS/MS Methods.
Detailed Experimental Protocols
GC-MS Methodology
Gas Chromatography-Mass Spectrometry for methylhexanamine typically necessitates a derivatization step to enhance the volatility and improve the chromatographic peak shape of the analyte.[2][4]
1. Sample Preparation and Derivatization:
-
For Urine Samples: A salting-out assisted liquid-liquid extraction (SALLE) can be employed.[4]
-
Derivatization: In-situ derivatization with isobutyl chloroformate is a common approach.[4] Another option is derivatization with trifluoroacetic anhydride (TFAA).[1][2] This step converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 6890N GC or similar, coupled to a 5973 MSD mass selective detector.[4]
-
Column: A non-polar column such as a Zebron ZB-5 (30 m × 0.25 mm I.D., 0.25 μm film thickness) is often used.[4]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection Mode: Splitless or split injection may be used, depending on the concentration of the analyte.[5]
-
Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from matrix components.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
LC-MS/MS Methodology
Liquid Chromatography-Tandem Mass Spectrometry often allows for the direct analysis of methylhexanamine without derivatization, which can simplify sample preparation.[4] However, sample clean-up is crucial to minimize matrix effects that can suppress the ionization of the analyte.[1][3]
1. Sample Preparation:
-
Extraction: For complex matrices like geranium plants, extraction with 0.5 M HCl followed by a liquid-liquid partition with hexane can be effective.[3] For urine or supplement samples, a simple dilution or protein precipitation followed by filtration may be sufficient.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of delivering accurate and reproducible gradients.
-
Column: A reverse-phase C8 or C18 column is commonly used for separation.[3][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for quantification. For methylhexanamine, a common transition is m/z 116.2 → 57.3.[6]
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of methylhexanamine. The choice between the two often depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.
-
GC-MS is a robust and widely available technique. While it typically requires a derivatization step, this can be automated. GC-MS may also be less susceptible to matrix effects compared to LC-MS.[6]
-
LC-MS/MS offers high sensitivity and selectivity and often allows for simpler sample preparation by avoiding derivatization. This makes it particularly suitable for high-throughput screening and the analysis of thermally labile compounds.
A thorough cross-validation, as outlined in this guide, is crucial when establishing multiple analytical methods for the same analyte. This ensures consistency and confidence in the reported data, which is paramount in regulated environments such as clinical and forensic toxicology and anti-doping analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of methylhexaneamine by GC high-resolution TOFMS and soft ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Unsubstantiated Promise: 1,3-DMAA as an ADHD Therapeutic Alternative
A critical examination of the available scientific evidence reveals a significant absence of clinical data to support the use of 1,3-dimethylamylamine (1,3-DMAA) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While anecdotal reports and marketing claims have suggested its potential as a cognitive enhancer, 1,3-DMAA remains an unapproved and largely unstudied substance for this indication, with considerable safety concerns and a lack of legal status in many countries[1][2][3]. This guide provides a comparative analysis of 1,3-DMAA against established stimulant medications for ADHD, drawing upon the limited preclinical and pharmacokinetic data available for 1,3-DMAA and extensive clinical research on approved therapeutics.
Comparative Pharmacological Profiles
Currently, direct comparative efficacy studies between 1,3-DMAA and approved ADHD stimulants such as methylphenidate and amphetamines are nonexistent. The following table summarizes the known pharmacological and pharmacokinetic parameters, highlighting the significant data gap for 1,3-DMAA in a therapeutic context.
| Parameter | 1,3-Dimethylamylamine (1,3-DMAA) | Amphetamine | Methylphenidate |
| Mechanism of Action | Sympathomimetic amine; inhibits dopamine and norepinephrine transporters, stimulates norepinephrine release[2][4]. | Promotes the release of dopamine and norepinephrine; blocks their reuptake[5]. | Primarily blocks the reuptake of dopamine and norepinephrine. |
| Clinical Efficacy for ADHD | Not established; no clinical trials conducted[2][3]. | Well-established efficacy in reducing ADHD symptoms[5]. | Well-established efficacy in reducing ADHD symptoms. |
| Approved Medical Use | Formerly a nasal decongestant; currently not approved for any medical use[1][6]. | Approved for the treatment of ADHD and narcolepsy[5]. | Approved for the treatment of ADHD and narcolepsy. |
| Dosage for Performance Enhancement (unregulated) | 25 to 300 mg (oral)[4][7]. | N/A | N/A |
| Plasma Half-Life | Approximately 8.45 hours[8][9]. | Varies by formulation (immediate vs. extended-release). | Varies by formulation (immediate vs. extended-release). |
| Safety Concerns | Cardiovascular risks (increased blood pressure, heart rate), potential for serious adverse events including stroke and death[1][10][11]. | Potential for abuse and dependence, cardiovascular effects, psychiatric side effects[5]. | Potential for abuse and dependence, cardiovascular effects, psychiatric side effects. |
| Legal Status | Banned by many regulatory agencies including the US FDA and the World Anti-Doping Agency[1][3]. | Controlled substance available by prescription. | Controlled substance available by prescription. |
Signaling Pathways and Mechanisms of Action
The theoretical basis for 1,3-DMAA's potential stimulant effects lies in its interaction with monoamine neurotransmitter systems, similar to approved ADHD medications. However, the precise and comparative receptor binding affinities and downstream effects remain poorly characterized.
Comparative mechanism of action of 1,3-DMAA and Amphetamine at the synapse.
Experimental Protocols
Detailed experimental protocols from clinical trials comparing 1,3-DMAA to other stimulants for ADHD are not available due to the absence of such studies. However, pharmacokinetic and mechanistic studies on 1,3-DMAA have been conducted.
Representative Pharmacokinetic Study Protocol (based on Schilling et al., 2013):
-
Objective: To determine the pharmacokinetic profile of a single oral dose of 1,3-DMAA.
-
Subjects: Healthy male volunteers.
-
Intervention: Administration of a single 25 mg oral dose of 1,3-DMAA.
-
Sampling: Blood samples collected at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analysis: Plasma concentrations of 1,3-DMAA determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Outcome Measures: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) were calculated.
Workflow of a typical pharmacokinetic study for 1,3-DMAA.
Conclusion
References
- 1. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. neurolaunch.com [neurolaunch.com]
- 3. quora.com [quora.com]
- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamines for attention deficit hyperactivity disorder (ADHD) in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. researchgate.net [researchgate.net]
In vitro comparison of the vasoconstrictive properties of DMAA and ephedrine
For Immediate Release
This guide provides a comprehensive in vitro comparison of the vasoconstrictive properties of 1,3-dimethylamylamine (DMAA) and ephedrine, targeted towards researchers, scientists, and drug development professionals. The following sections detail the known mechanisms of action, comparative potency, and a standardized experimental protocol for assessing vasoconstriction.
Introduction
DMAA and ephedrine are sympathomimetic amines known for their vasoconstrictive effects. Ephedrine has a long history of medicinal use for conditions like hypotension, while DMAA has been a component in dietary supplements, often promoted for its stimulant properties. Understanding their distinct and overlapping pharmacological profiles at the cellular level is crucial for predicting their physiological effects and potential therapeutic applications or toxicities. While direct comparative in vitro studies quantifying the vasoconstrictive potency of DMAA and ephedrine are not extensively available in the current body of scientific literature, this guide synthesizes the existing data on their mechanisms of action and provides a framework for their empirical comparison.
Quantitative Data Comparison
Direct comparative in vitro data on the vasoconstrictive potency (e.g., EC50, Emax) of DMAA and ephedrine from isolated tissue studies is limited. However, a comparison of their inhibitory activity on the norepinephrine transporter (NET) provides insight into their indirect sympathomimetic effects.
| Parameter | DMAA | Ephedrine | Reference |
| Vasoconstriction EC50 | Data not available in searched literature | Data not available in searched literature | |
| Norepinephrine Transporter (NET) Inhibition IC50 | 0.4 µM | Data not available in searched literature | [1] |
| Qualitative Vasoconstrictor Activity | Animal studies suggest similar vasoconstrictor activity to ephedrine. Intravenous administration of DMAA is reported to have a more potent effect on blood pressure than ephedrine, while oral administration has a less potent effect. | Well-established vasoconstrictor. | [2] |
Mechanism of Action and Signaling Pathways
Ephedrine
Ephedrine is a mixed-acting sympathomimetic amine. Its vasoconstrictive effects are mediated through two primary mechanisms:
-
Direct Agonism: Ephedrine directly stimulates α- and β-adrenergic receptors. The vasoconstriction is primarily due to its agonist activity at α1-adrenergic receptors on vascular smooth muscle cells.[3][4][5][6]
-
Indirect Action: It triggers the release of norepinephrine from sympathetic nerve terminals.[5][6] This released norepinephrine then acts on postsynaptic α1-adrenergic receptors to induce vasoconstriction.
The signaling pathway for ephedrine-induced vasoconstriction via α1-adrenergic receptors involves the activation of the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.
Caption: Signaling pathway of ephedrine-induced vasoconstriction.
DMAA
The precise mechanism of DMAA-induced vasoconstriction is not as well-characterized as that of ephedrine. It is known to be a sympathomimetic amine that promotes vasoconstriction.[7] The primary proposed mechanisms include:
-
Norepinephrine Transporter (NET) Inhibition: DMAA is an inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, DMAA increases the concentration and duration of action of norepinephrine at the synapse, leading to enhanced activation of α1-adrenergic receptors and subsequent vasoconstriction.
-
Trace Amine-Associated Receptor 1 (TAAR1) Activation: Some evidence suggests that phenethylamine-like compounds may exert direct vasoconstrictive effects through the activation of TAAR1, although this pathway requires further investigation for DMAA specifically.[8]
Caption: Proposed signaling pathway of DMAA-induced vasoconstriction.
Experimental Protocols
The following protocol describes a standard in vitro method for comparing the vasoconstrictive properties of DMAA and ephedrine using an isolated aortic ring assay.
Isolated Aortic Ring Vasoconstriction Assay
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 3-4 mm in length.
-
The endothelial layer may be removed by gently rubbing the intimal surface with a fine wire, if endothelium-independent effects are to be studied.
2. Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.0 g, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).
-
The presence or absence of functional endothelium is confirmed by assessing the relaxation response to acetylcholine (e.g., 1 µM) in rings pre-contracted with phenylephrine (e.g., 1 µM).
-
Following washout and return to baseline tension, cumulative concentration-response curves are generated for DMAA and ephedrine.
-
Stock solutions of DMAA and ephedrine are prepared, and increasing concentrations are added to the organ bath in a stepwise manner (e.g., from 1 nM to 100 µM).
-
The contractile response at each concentration is allowed to reach a plateau before the next concentration is added.
4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
Concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response) are calculated using a non-linear regression analysis (e.g., a sigmoidal dose-response curve).
-
Statistical comparisons between the EC50 and Emax values for DMAA and ephedrine are performed using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Caption: Experimental workflow for the isolated aortic ring assay.
Conclusion
Ephedrine exerts its vasoconstrictive effects through both direct α1-adrenergic receptor agonism and indirect norepinephrine release. DMAA's vasoconstrictive properties are primarily attributed to its inhibition of the norepinephrine transporter, leading to increased synaptic norepinephrine levels. While direct in vitro comparative data on their vasoconstrictive potency is lacking, the provided experimental protocol offers a robust method for such a comparison. Further research using standardized in vitro models is essential to quantitatively delineate the vasoconstrictive profiles of these two sympathomimetic amines, which will aid in a more precise understanding of their physiological and potential pathological effects.
References
- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmaceutical Insights: Ephedrine Sulfate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 4-Methylhexan-2-amine (1,3-DMAA) and 1,4-Dimethylamylamine (1,4-DMAA) for Researchers and Drug Development Professionals
An objective analysis of the available scientific data on two isomeric stimulant compounds.
This guide provides a comparative overview of 4-methylhexan-2-amine, more commonly known as 1,3-dimethylamylamine (1,3-DMAA), and its positional isomer, 1,4-dimethylamylamine (1,4-DMAA). Both are stimulants that have been found in dietary supplements, raising significant interest within the scientific and regulatory communities. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of the existing experimental data to facilitate further investigation and informed decision-making.
Chemical and Physical Properties
While both compounds share the same molecular formula and mass, their structural differences, specifically the position of a methyl group, can lead to distinct pharmacological and toxicological profiles.
| Property | 4-Methylhexan-2-amine (1,3-DMAA) | 1,4-Dimethylamylamine (1,4-DMAA) |
| Synonyms | 1,3-Dimethylamylamine, Methylhexanamine, Geranamine | 1,4-Dimethylpentylamine, 5-Methylhexan-2-amine |
| Molecular Formula | C₇H₁₇N | C₇H₁₇N |
| Molar Mass | 115.22 g/mol | 115.22 g/mol |
| Chemical Structure |
Pharmacological Profile
A significant disparity exists in the available pharmacological data for these two isomers, with 1,3-DMAA being more extensively studied.
Mechanism of Action
4-Methylhexan-2-amine (1,3-DMAA) is understood to act as a sympathomimetic agent by inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] It is a competitive inhibitor of DAT, suggesting it competes with dopamine for uptake into presynaptic neurons.[2] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.[1]
dot
Caption: Postulated mechanisms of action for 1,3-DMAA and 1,4-DMAA.
Pharmacokinetics
Pharmacokinetic data for 1,4-DMAA in humans is not currently available.
| Parameter | 4-Methylhexan-2-amine (1,3-DMAA) | 1,4-Dimethylamylamine (1,4-DMAA) |
| Oral Clearance | 20.02 ± 5 L/hr | Data not available |
| Volume of Distribution | 236 ± 38 L | Data not available |
| Terminal Half-Life | 8.45 ± 1.9 hours | Data not available |
| Peak Plasma Concentration (25 mg oral dose) | ~70 ng/mL | Data not available |
| Time to Peak Plasma Concentration | 3-5 hours | Data not available |
| Data for 1,3-DMAA from a study in healthy men.[4] |
Toxicological Assessment
The toxicological profile of 1,4-DMAA is largely uncharacterized, while some in vitro data and case reports are available for 1,3-DMAA.
4-Methylhexan-2-amine (1,3-DMAA) has been shown to induce cytotoxic effects in human lymphocytes at high concentrations (500 and 1000 mg/L) in vitro, but it did not exhibit genotoxic effects.[5] Case reports have associated the ingestion of products containing 1,3-DMAA with serious adverse events, including cerebral hemorrhage and cardiovascular issues.[5]
1,4-Dimethylamylamine (1,4-DMAA) has not been extensively studied for its toxicological effects. Due to its structural similarity to 1,3-DMAA, there are concerns that it may pose comparable cardiovascular risks.[6][7] Preliminary animal studies from the mid-20th century indicated that it has pressor effects (increases blood pressure).[6]
Experimental Protocols
Analysis of 1,3-DMAA and 1,4-DMAA in Biological Matrices and Supplements
A validated method for the simultaneous quantification of 1,3-DMAA and 1,4-DMAA utilizes High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[8]
Sample Preparation (Solid Supplements):
-
Weigh and dissolve the sample in a suitable solvent (e.g., methanol or water).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pelletize insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample to an appropriate concentration for LC-MS/MS analysis.
HPLC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethylamylamine - Wikipedia [en.wikipedia.org]
- 4. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. serbiosoc.org.rs [serbiosoc.org.rs]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,4-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Quantitative Methods for Methylhexanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of methylhexanamine (MHA), also known as 1,3-dimethylamylamine (DMAA). The data and protocols presented are compiled from various validation studies to offer an objective overview of method performance, aiding in the selection of the most appropriate technique for a given research or analytical need.
Comparative Analysis of Quantitative Methods
The selection of an analytical method for MHA quantification is critical and depends on factors such as the required sensitivity, the sample matrix (e.g., urine, dietary supplements), and the available instrumentation. The following tables summarize the performance characteristics of commonly employed methods as reported in single-laboratory validation studies, providing a basis for inter-method comparison.
Table 1: Performance Characteristics of GC-MS and GC-FID Methods for MHA in Urine
| Parameter | GC-MS (SALLE)[1][2][3] | GC-FID (HS-SPME)[1][2][3] |
| Limit of Detection (LOD) | 5 ng/mL | 7 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 20 ng/mL |
| Linearity (r²) | > 0.98 | > 0.98 |
| Precision (RSD%) | < 10% | < 10% |
| Accuracy (Recovery %) | > 92% | 92-110% |
| Derivatization | Required (isobutyl chloroformate) | Required (in situ with isobutyl chloroformate) |
Table 2: Performance Characteristics of LC-MS/MS Methods for MHA
| Parameter | LC-MS/MS (in urine)[1] | LC-MS/MS (in supplements)[2] |
| Linear Dynamic Range | 50-700 ng/mL | Not explicitly stated |
| Specificity | Selected reaction monitoring (m/z 116.2-->57.3) | High selectivity and sensitivity |
| Sample Pretreatment | Simple pretreatment | Extraction to overcome matrix effects |
| Derivatization | Not required | Not required |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This method is suitable for the determination of MHA in urine and requires a derivatization step to improve the chromatographic properties of the analyte.
-
Sample Preparation and Derivatization:
-
To a urine sample, add an internal standard.
-
Perform in situ derivatization with isobutyl chloroformate.
-
-
Extraction:
-
Execute a salting-out assisted liquid-liquid extraction (SALLE) procedure.
-
-
GC-MS Analysis:
-
Inject the extracted and derivatized sample into the GC-MS system.
-
Gas chromatography is typically performed on a non-polar capillary column.
-
Mass spectrometry is operated in electron ionization (EI) mode, often requiring a solvent delay to prevent filament damage.[4]
-
Monitor characteristic ions for MHA and its derivative.
-
Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Flame Ionization Detection (GC-FID)
This technique offers a miniaturized and sensitive approach for MHA analysis in urine.
-
Sample Preparation and In Situ Derivatization:
-
Combine the urine sample with a derivatizing agent (e.g., isobutyl chloroformate) in a headspace vial.
-
-
HS-SPME:
-
Expose a solid-phase microextraction fiber to the headspace of the vial to adsorb the derivatized MHA.
-
-
GC-FID Analysis:
-
Thermally desorb the analyte from the SPME fiber in the GC injection port.
-
Separate the components on a suitable capillary column.
-
Detect the analyte using a flame ionization detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for MHA quantification that does not require derivatization.
-
Sample Preparation:
-
LC Separation:
-
Separate the analyte using a reverse-phase C8 or C18 column with a gradient mobile phase.[1]
-
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source in positive mode.
-
Perform detection using selected reaction monitoring (SRM) for high specificity. A common transition for MHA is m/z 116.2 → 57.3.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow, the analytical validation process, and the pharmacological action of methylhexanamine.
References
A Comparative Study of the Metabolic Pathways of DMAA and Tuaminoheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two sympathomimetic amines: 1,3-dimethylamylamine (DMAA) and tuaminoheptane (2-aminoheptane). The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the pharmacokinetics and metabolic fate of these compounds. While both substances are structurally related and have stimulant properties, their metabolic pathways and our scientific understanding of them differ significantly.
Executive Summary
This comparative guide reveals a stark contrast in the metabolic profiles of DMAA and tuaminoheptane. DMAA undergoes minimal metabolism in the human body, with the majority of the compound being excreted unchanged. It is also a notable inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of many drugs. In contrast, there is a significant lack of comprehensive studies on the metabolic pathways of tuaminoheptane. While it is detectable in urine for extended periods, suggesting a portion is excreted unmetabolized, the specific metabolites and enzymatic pathways involved in its biotransformation have not been thoroughly elucidated. This knowledge gap presents a crucial area for future research.
Comparative Data of DMAA and Tuaminoheptane
| Parameter | 1,3-Dimethylamylamine (DMAA) | Tuaminoheptane |
| Metabolic Fate | Primarily excreted unchanged in urine (minimal metabolism)[1][2] | A significant portion is likely excreted unchanged in urine; however, the complete metabolic profile is not well-documented[3][4]. |
| Identified Metabolites | No significant metabolites have been consistently identified in human studies. | Specific metabolites have not been extensively characterized in published literature. |
| Key Metabolic Enzymes | Not significantly metabolized by CYP450 enzymes. It is a strong inhibitor of CYP2D6[1][2][5][6]. | The specific CYP450 enzymes or other metabolic enzymes involved in tuaminoheptane metabolism are not well-established. |
| Pharmacokinetic Profile | - Half-life: Approximately 8.45 hours[7][8]. - Cmax: ~70 ng/mL after a 25 mg oral dose[7][8]. - Tmax: 3-5 hours after oral ingestion[7][8]. | Detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax are not readily available in the public domain. |
Metabolic Pathways
1,3-Dimethylamylamine (DMAA)
The metabolic pathway of DMAA is characterized by its simplicity. The vast majority of an orally ingested dose of DMAA is not metabolized and is excreted from the body in its original form through the urine[1][2]. This lack of significant biotransformation is a key feature of its pharmacokinetic profile.
A noteworthy interaction of DMAA with metabolic enzymes is its potent inhibition of CYP2D6[1][2][5][6]. This inhibition is of clinical significance as CYP2D6 is responsible for the metabolism of a wide range of therapeutic drugs.
Tuaminoheptane
The metabolic pathway of tuaminoheptane is not as well-defined as that of DMAA. The presence of tuaminoheptane in urine for extended periods after administration suggests that a substantial amount may be excreted without undergoing metabolism[3]. However, the possibility of minor metabolic routes cannot be ruled out. Potential, yet unconfirmed, metabolic reactions for primary amines like tuaminoheptane could include N-oxidation, hydroxylation, or deamination, mediated by cytochrome P450 enzymes.
Experimental Protocols
In Vitro Metabolism Studies
A common experimental approach to investigate the metabolic stability and identify the enzymes responsible for the metabolism of a compound is through in vitro studies using human liver microsomes.
Protocol for In Vitro Metabolism using Human Liver Microsomes:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (DMAA or tuaminoheptane) at various concentrations, and a NADPH-regenerating system (to support CYP450 activity) in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining parent compound and identify any potential metabolites.
-
In Vivo Pharmacokinetic Studies
Human pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.
Protocol for a Human Pharmacokinetic Study:
-
Subject Recruitment:
-
Recruit healthy human volunteers who meet specific inclusion and exclusion criteria.
-
-
Dosing:
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose)[8].
-
Collect urine samples over a specified period.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
-
Analytical Method:
-
Analyze plasma and urine samples using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to determine the concentration of the parent compound and any potential metabolites[8].
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
Conclusion
This comparative guide underscores the differing metabolic fates of DMAA and tuaminoheptane based on current scientific literature. DMAA is characterized by its resistance to metabolism and its significant inhibition of CYP2D6. Conversely, the metabolic profile of tuaminoheptane remains largely uninvestigated, presenting a critical knowledge gap. The provided experimental protocols offer a framework for future research aimed at elucidating the metabolism of tuaminoheptane and further refining our understanding of DMAA. A more comprehensive understanding of the metabolic pathways of these compounds is essential for assessing their safety, potential for drug interactions, and overall pharmacological profiles.
References
- 1. rivm.nl [rivm.nl]
- 2. mdpi.com [mdpi.com]
- 3. Determination of tuaminoheptane in doping control urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 2D6 and 3A4 enzyme inhibition by amine stimulants in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking False Positives: A Comparative Guide to 4-Methylhexan-2-amine Cross-Reactivity in Immunoassays
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of 4-methylhexan-2-amine, also known as DMAA, in common amphetamine immunoassays. For researchers, scientists, and drug development professionals, understanding the potential for off-target binding is critical for accurate data interpretation and avoiding misleading results. This publication offers a comparative look at 4-methylhexan-2-amine's performance against other structurally similar amines and provides detailed experimental protocols for assessment.
Executive Summary
4-Methylhexan-2-amine (DMAA) is a sympathomimetic amine that is structurally similar to amphetamines. This structural analogy is a primary reason for its significant cross-reactivity in immunoassays designed to detect amphetamines, frequently leading to false-positive results.[1][2][3][4] The degree of this cross-reactivity is not uniform and varies considerably depending on the specific immunoassay kit and the antibodies utilized.[5][6] This guide synthesizes available data to provide a clearer understanding of this phenomenon and offers standardized protocols for its evaluation.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of 4-methylhexan-2-amine and other structurally related amines in two different commercial amphetamine immunoassay kits, based on data from a study by Vorce et al. (2011). It is crucial to note that these values are illustrative and can differ between various manufacturers and assay platforms.
Table 1: Immunoassay Kit A
| Compound | Concentration Yielding Positive Result (ng/mL) |
| d-Amphetamine | 500 (Calibrator) |
| 4-Methylhexan-2-amine (DMAA) | >3,100 |
| Phentermine | >10,000 |
| Ephedrine | >10,000 |
| Pseudoephedrine | Not Cross-Reactive at 100,000 |
Table 2: Immunoassay Kit B
| Compound | Concentration Yielding Positive Result (ng/mL) |
| d-Amphetamine | 500 (Calibrator) |
| 4-Methylhexan-2-amine (DMAA) | >7,500 |
| Phentermine | >25,000 |
| Ephedrine | >50,000 |
| Pseudoephedrine | Not Cross-Reactive at 100,000 |
Data adapted from Vorce et al., Journal of Analytical Toxicology, 2011.[4]
Experimental Protocols
To ensure robust and reproducible assessment of cross-reactivity, the following detailed experimental protocols are provided.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of a compound required to inhibit the binding of a labeled antigen to a specific antibody by 50% (IC50).
Materials:
-
96-well microtiter plates coated with anti-amphetamine antibodies
-
4-Methylhexan-2-amine (DMAA) and other test compounds
-
Amphetamine-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 4-methylhexan-2-amine and other test compounds in an appropriate buffer.
-
Add 50 µL of each dilution to the respective wells of the antibody-coated microtiter plate.
-
Add 50 µL of the amphetamine-HRP conjugate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value from the resulting dose-response curve. The percent cross-reactivity can be calculated using the formula: (IC50 of Amphetamine / IC50 of Test Compound) x 100.
GC-MS for Confirmation of Immunoassay Results
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for confirming presumptive positive results from immunoassays.[7][8] This method provides high specificity and can definitively identify the presence of 4-methylhexan-2-amine.
Materials:
-
Gas chromatograph coupled with a mass spectrometer
-
Appropriate GC column (e.g., DB-5ms)
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
Internal standard (e.g., d5-amphetamine)
-
Organic solvents (e.g., ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To 1 mL of the urine sample, add the internal standard.
-
Perform solid-phase extraction to isolate the analytes.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract with the derivatizing agent (e.g., 50 µL of ethyl acetate and 50 µL of TFAA).
-
Heat the mixture at 70°C for 20 minutes.
-
Evaporate the derivatizing agent.
-
Reconstitute the final residue in an appropriate solvent for injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the prepared sample into the GC-MS system.
-
Run the analysis using a suitable temperature program and mass spectrometer settings to separate and detect the derivatized analytes.
-
Identify 4-methylhexan-2-amine and other compounds based on their retention times and mass spectra compared to known standards.
-
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for drug screening and confirmation.
Caption: Binding relationships in an amphetamine immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethylamylamine: a drug causing positive immunoassay results for amphetamines. | Semantic Scholar [semanticscholar.org]
- 3. Dimethylamylamine: a drug causing positive immunoassay results for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Statistical Comparison of the Pharmacological Effects of DMAA Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known pharmacological effects of 1,3-dimethylamylamine (1,3-DMAA) isomers, focusing on their interaction with monoamine transporters. Due to a notable lack of publicly available research directly comparing the pharmacological activities of the different stereoisomers of 1,3-DMAA or comparing 1,3-DMAA with its structural isomer 1,4-dimethylamylamine (1,4-DMAA), this document synthesizes the existing data for racemic 1,3-DMAA and highlights the current gaps in scientific literature.
Executive Summary
1,3-dimethylamylamine (1,3-DMAA) is a sympathomimetic amine that primarily functions as a norepinephrine reuptake inhibitor.[1][2] Possessing two chiral centers, 1,3-DMAA exists as four distinct stereoisomers.[3][4] However, pharmacological data is predominantly available for the racemic mixture. This mixture shows a marked selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT), with virtually no activity at the serotonin transporter (SERT).[2] The structural isomer 1,4-DMAA has been identified in supplements, but its pharmacological profile remains uncharacterized in the scientific literature.[5][6]
Quantitative Pharmacological Data
The primary mechanism of action for 1,3-DMAA is the inhibition of monoamine transporters, which increases the synaptic concentration of neurotransmitters, particularly norepinephrine. The following table summarizes the available in vitro data for racemic 1,3-DMAA.
| Compound | Target | Assay Type | Value (nM) | Source |
| 1,3-DMAA (racemic) | Norepinephrine Transporter (NET) | Inhibition Constant (Ki) | 649 | [2] |
| Norepinephrine Transporter (NET) | 50% Inhibitory Concentration (IC50) | 410 | [7] | |
| Dopamine Transporter (DAT) | Inhibition Constant (Ki) | >10,000 | [2] | |
| Dopamine Transporter (DAT) | 50% Inhibitory Concentration (IC50) | ~29,000 | [7] | |
| Serotonin Transporter (SERT) | Inhibition Constant (Ki) | >10,000 | [2] | |
| 1,4-DMAA | NET, DAT, SERT | - | No data available | - |
| 1,3-DMAA Stereoisomers | NET, DAT, SERT | - | No comparative data available | - |
Note: The significant discrepancy in reported values for DAT inhibition may reflect different experimental conditions. However, both studies conclude that 1,3-DMAA's affinity for DAT is substantially lower than for NET.
Mechanism of Action and Signaling Pathways
1,3-DMAA exerts its sympathomimetic effects by competitively inhibiting the norepinephrine transporter (NET). This blockage prevents the reuptake of norepinephrine from the synaptic cleft, leading to its accumulation and enhanced signaling through adrenergic receptors on the postsynaptic neuron. This results in classic stimulant effects, such as increased heart rate and blood pressure.[6][8] To a much lesser extent, it also inhibits the dopamine transporter (DAT).[7]
Below is a diagram illustrating the primary signaling pathway affected by 1,3-DMAA.
Figure 1: Mechanism of 1,3-DMAA at the noradrenergic synapse.
Experimental Protocols
The following is a representative protocol for a monoamine transporter uptake inhibition assay, based on methods described in the literature.[9][10] This type of assay is used to determine the IC50 values for compounds like DMAA.
Objective: To measure the concentration-dependent inhibition of radiolabeled norepinephrine uptake into synaptosomes or HEK cells expressing the norepinephrine transporter (NET) by DMAA isomers.
Materials:
-
HEK-293 cells stably expressing human NET (or rat brain synaptosome preparations).
-
Krebs-Henseleit buffer (KHB) or similar physiological buffer.
-
Radiolabeled substrate (e.g., [3H]norepinephrine).
-
Test compounds (DMAA isomers) at various concentrations.
-
Scintillation fluid and a liquid scintillation counter.
-
96-well microplates and a cell harvester/filtration system.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. supplemented.co.uk [supplemented.co.uk]
- 7. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methylhexan-2-amine Hydrogen Chloride (1/1): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methylhexan-2-amine hydrogen chloride (1/1), ensuring laboratory safety and environmental responsibility. The primary and recommended method of disposal is to transfer the chemical waste to an approved and licensed hazardous waste disposal company.[1][2][3] However, in situations where immediate, small-scale neutralization is required prior to disposal, the following procedures, adapted from guidelines for aliphatic amines, can be implemented.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 4-Methylhexan-2-amine hydrogen chloride, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure and ensures a safe working environment.
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas. |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Emergency Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation to disperse any airborne contaminants.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: The collected waste material must be disposed of as hazardous waste through an approved disposal facility.
On-Site Neutralization Protocol for Small Quantities
For small quantities of 4-Methylhexan-2-amine hydrogen chloride waste generated during experimental procedures, a neutralization step can be performed to reduce its reactivity before collection by a licensed disposal service. This procedure should be carried out in a fume hood.
Materials:
-
4-Methylhexan-2-amine hydrogen chloride waste
-
Sodium bisulfate (NaHSO₄)
-
Water
-
Large chemical-resistant container (e.g., borosilicate glass or polyethylene)
-
pH indicator strips or a calibrated pH meter
-
Stirring rod
Procedure:
-
Dilution: In a large container, dilute the 4-Methylhexan-2-amine hydrogen chloride waste with a large excess of water. This helps to control the reaction temperature.
-
Neutralization: Slowly and with constant stirring, add an excess of sodium bisulfate to the diluted amine solution. The addition of sodium bisulfate will help to neutralize the amine hydrochloride.
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter. The target pH should be between 6 and 8.
-
Final Disposal: Once the pH is stable within the target range, the neutralized solution can be transferred to a properly labeled waste container for collection by a certified hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Methylhexan-2-amine hydrogen chloride.
Caption: Disposal workflow for 4-Methylhexan-2-amine HCl.
References
Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1)
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methylhexan-2-amine hydrochloride (CAS RN: 13803-74-2), tailored for research, scientific, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
4-Methylhexan-2-amine hydrochloride is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment for 4-Methylhexan-2-amine hydrochloride
| Protection Type | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Must comply with EN166 or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or protective suit should be worn. | Ensure gloves are inspected prior to use. Contaminated clothing should be washed before reuse.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill response. | Required when handling large quantities or in poorly ventilated areas to avoid inhaling dust or fumes.[1][3] |
| Hand Protection | Chemical-resistant gloves. | Wash hands thoroughly after handling.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep in a desiccated environment at room temperature. The substance is hygroscopic, so exposure to moist air or water should be avoided.[2] Store locked up.[3]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[3] Rinse mouth.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2] If skin irritation or a rash occurs, get medical advice/attention.[3]
Spill and Disposal:
-
Spills: For spills, ensure adequate ventilation.[1] Collect spillage to prevent release to the environment.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3]
Experimental Workflow
The following diagram outlines the standard workflow for handling 4-Methylhexan-2-amine hydrochloride in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of 4-Methylhexan-2-amine hydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
